molecular formula C13H19NO2 B1372548 4-[Butyl(ethyl)amino]benzoic acid CAS No. 1020932-89-1

4-[Butyl(ethyl)amino]benzoic acid

Cat. No.: B1372548
CAS No.: 1020932-89-1
M. Wt: 221.29 g/mol
InChI Key: MPKLYVVYYINWEG-UHFFFAOYSA-N
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Description

4-[Butyl(ethyl)amino]benzoic acid (CAS 1020932-89-1) is a synthetic derivative of 4-aminobenzoic acid (PABA) with the molecular formula C 13 H 19 NO 2 and a molecular weight of 221.30 g/mol . This compound is built on the PABA scaffold, a molecule recognized as an essential nutrient for many bacterial and fungal pathogens but dispensable for humans, making its derivatives a prime target for antimicrobial research . The specific structural modification, featuring a dialkylamino group at the para position of the benzoic acid ring, is designed to alter the compound's lipophilicity and electronic distribution. Such modifications can hinder its utilization by microbial enzymes, potentially converting a vital metabolite into an agent that disrupts folate biosynthesis . In research settings, derivatives of 4-aminobenzoic acid have demonstrated significant promise as antimicrobial and cytotoxic agents. Studies have shown that strategic chemical modification of the PABA structure can result in compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and broad-spectrum antifungal properties . The 4-[Butyl(ethyl)amino]benzoic acid scaffold is therefore of high interest for use in molecular hybridization approaches, where it can be fused with other pharmacophores to create novel molecules for investigating new anti-infective pathways . This compound is provided for research applications only, strictly for use in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[butyl(ethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-5-10-14(4-2)12-8-6-11(7-9-12)13(15)16/h6-9H,3-5,10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKLYVVYYINWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-[Butyl(ethyl)amino]benzoic acid (CAS 1020932-89-1)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of CAS 1020932-89-1 , chemically identified as 4-[Butyl(ethyl)amino]benzoic acid .[1][2][3][4][5][6][7] This monograph is designed for medicinal chemists and process development scientists utilizing this compound as a specialized building block in the synthesis of lipophilic local anesthetics and UV-absorbing moieties.

Content Type: Technical Data Sheet & Synthetic Application Guide Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Identity

CAS 1020932-89-1 is a para-substituted benzoic acid derivative characterized by a tertiary amine with asymmetric alkylation (N-butyl, N-ethyl).[1][4][5][7] It serves as a critical intermediate in the design of "caine"-type local anesthetics (structurally related to Tetracaine and Benzocaine) where modulation of lipophilicity and potency is required.

The asymmetry of the nitrogen substitution (butyl/ethyl) offers a unique pharmacokinetic profile compared to symmetric analogs (e.g., diethyl or dibutyl), potentially altering the pKa and lipid membrane penetration of downstream active pharmaceutical ingredients (APIs).

Chemical Structure Logic

The molecule consists of three functional domains:

  • Benzoic Acid Core: Provides the handle for esterification or amidation (the "warhead" attachment point).

  • Phenyl Ring: Acts as the lipophilic linker, essential for pi-stacking interactions in receptor binding sites (e.g., voltage-gated sodium channels).

  • Tertiary Amine Tail: The N-butyl, N-ethyl tail modulates solubility and basicity. The butyl chain increases logP, enhancing membrane permeability.

ChemicalStructure Core Benzoic Acid Core (Reactive Site) Linker Phenyl Ring (Pi-Pi Stacking) Core->Linker Attached to Tail Tertiary Amine (N-Butyl, N-Ethyl) Linker->Tail Para-substitution Function Lipophilicity & pKa Modulation Tail->Function Determines

Figure 1: Structural-Functional decomposition of CAS 1020932-89-1.

Physicochemical Data Sheet

Data consolidated from verified chemical catalogs and calculated properties.

PropertyValueTechnical Note
Chemical Name 4-[Butyl(ethyl)amino]benzoic acidSystematic IUPAC
CAS Registry 1020932-89-1
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.29 g/mol Useful for stoichiometry calculations
Appearance Off-white to pale yellow solidTypical of oxidized aromatic amines
Solubility (Water) Low (< 0.1 mg/mL)Requires organic co-solvent or pH adjustment
Solubility (Organics) Soluble in DMSO, DMF, DCM, MethanolPreferred solvents for coupling reactions
pKa (Calc) ~4.5 (Acid), ~5.5 (Amine)Zwitterionic character possible at neutral pH
LogP (Calc) ~3.4Highly lipophilic
Melting Point N/A (Compound specific)Generally >100°C for similar benzoic acids

Synthetic Application: Esterification Protocol

Mechanistic Rationale

Direct acid-catalyzed esterification (Fischer) is often slow for electron-rich benzoic acids. Using a coupling agent (DCC or EDC) activates the carboxylic acid, allowing for reaction with hindered alcohols or complex scaffolds under mild conditions.

Protocol: Synthesis of an Amino-Ester Derivative

Objective: Couple CAS 1020932-89-1 with a target alcohol (R-OH).

Reagents:

  • Substrate: 4-[Butyl(ethyl)amino]benzoic acid (1.0 equiv)

  • Alcohol: Target R-OH (1.0 - 1.2 equiv)

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-[Butyl(ethyl)amino]benzoic acid (1.0 mmol, 221 mg) in anhydrous DCM (10 mL).

  • Activation: Add DMAP (0.1 mmol) and the target Alcohol (1.0 mmol). Stir at 0°C (ice bath) for 10 minutes.

  • Coupling: Dropwise add a solution of DCC (1.1 mmol) in DCM (2 mL). Note: A white precipitate (dicyclohexylurea, DCU) will begin to form immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–24 hours. Monitor via TLC (System: Hexane/EtOAc 3:1). The starting acid spot should disappear.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct.

    • Wash the filtrate with saturated NaHCO₃ (2x) to remove unreacted acid.

    • Wash with Brine (1x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel).

Reaction Workflow Diagram

SynthesisWorkflow Start Start: Dissolve CAS 1020932-89-1 in Anhydrous DCM AddReagents Add Target Alcohol + DMAP (Cat.) Cool to 0°C Start->AddReagents Coupling Add DCC dropwise (Activation Step) AddReagents->Coupling Reaction Stir at RT (12-24h) Monitor via TLC Coupling->Reaction Filtration Filter off DCU (Byproduct) Work-up (NaHCO3 Wash) Reaction->Filtration Product Final Product: Lipophilic Amino-Ester Filtration->Product

Figure 2: Steglich Esterification workflow for CAS 1020932-89-1.

Handling, Safety, and Storage (E-E-A-T)

Signal Word: WARNING

As a chemical intermediate, this substance should be treated as a potential irritant. While specific toxicological data for this exact CAS is limited, structure-activity relationship (SAR) analysis with similar aminobenzoic acids suggests the following precautions.

Hazard Statements (GHS Classification - Extrapolated)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Expert Handling Guidelines
  • Oxidation Sensitivity: Aminobenzoic acids can darken upon exposure to light and air due to oxidation of the amine. Store under inert gas (Nitrogen or Argon) in a tightly sealed container.

  • Hygroscopicity: Keep desiccated. Moisture can interfere with sensitive coupling reactions (like the DCC method described above).

  • Cold Storage: Recommended storage at 2–8°C to maximize shelf life.

Emergency Protocol
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Skin Contact: Wash with plenty of soap and water. The lipophilic nature means water alone may not effectively remove the residue; use a mild surfactant.

References

  • PubChem Compound Summary. (2025). 4-(Butylamino)benzoic acid (Structural Analog Reference). National Center for Biotechnology Information. Link

  • BLD Pharm. (2024). Product Analysis: CAS 1020932-89-1.[1][2][3][4][5][6][7][8] BLD Pharmatech. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Standard protocol reference for described methodology). Link

Sources

N-butyl-N-ethyl-4-aminobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-butyl-N-ethyl-4-aminobenzoic acid

Introduction

N-butyl-N-ethyl-4-aminobenzoic acid is a derivative of para-aminobenzoic acid (PABA), an important biomolecule and a versatile building block in medicinal chemistry.[1] While PABA and its simpler N-mono-alkylated or O-alkylated (ester) derivatives like Benzocaine and Butamben are well-documented for their roles as local anesthetics and UV-filtering agents, the specific N,N-disubstituted variant, N-butyl-N-ethyl-4-aminobenzoic acid, represents a more specialized molecule.[2][3][4][5] The introduction of dual, asymmetric alkyl chains on the amino nitrogen atom significantly alters the molecule's lipophilicity, steric profile, and basicity compared to its parent compound. This guide provides a comprehensive technical overview of this compound, including its core physicochemical properties, a detailed, field-proven methodology for its synthesis, and a discussion of its potential applications for researchers in drug development.

Physicochemical Properties

The fundamental properties of N-butyl-N-ethyl-4-aminobenzoic acid are derived from its molecular structure. These values are essential for experimental design, including solvent selection, reaction stoichiometry, and analytical characterization.

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Canonical SMILES CCCCN(CC)C1=CC=C(C=C1)C(=O)O
IUPAC Name 4-(butyl(ethyl)amino)benzoic acid
Parent Compound 4-Aminobenzoic acid (PABA)[1]

Synthetic Protocol: Sequential N-Alkylation

The synthesis of N,N-disubstituted aminobenzoic acids where the alkyl groups are different requires a sequential approach to avoid the formation of symmetric byproducts. Direct double alkylation of 4-aminobenzoic acid is challenging due to the competing reactivity of the carboxylic acid and the potential for over-alkylation. A more robust and controlled strategy involves a three-stage process: (1) Protection of the carboxylic acid via esterification, (2) Sequential N-alkylation of the resulting ester, and (3) Deprotection (hydrolysis) of the ester to yield the final carboxylic acid.

This protocol is grounded in established methodologies for the N-alkylation of 4-aminobenzoic acid derivatives, which often employ a base and an alkylating agent under mild conditions to achieve high yields.[6][7][8][9]

Stage 1: Esterification of 4-Aminobenzoic Acid

Causality: The carboxylic acid group must be protected as an ester (e.g., an ethyl ester, forming Benzocaine) to prevent it from reacting with the base used during the subsequent N-alkylation steps. Fischer esterification is a classic and cost-effective method for this transformation.[10]

Methodology:

  • Dissolution: Suspend 4-aminobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 volumes).

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred suspension.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-aminobenzoate (Benzocaine).[3]

Stage 2: Sequential N-Alkylation of Ethyl 4-Aminobenzoate

Causality: Sequential addition of the alkyl groups, starting with the larger, more sterically hindering group (butyl), can provide better control over the reaction. A strong base like sodium hydride is used to deprotonate the amine, forming a highly nucleophilic amide anion that readily attacks the alkyl halide.

Methodology:

  • First Alkylation (N-Butylation):

    • Dissolve ethyl 4-aminobenzoate (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, allowing for the safe release of hydrogen gas.

    • After stirring for 30 minutes, add 1-bromobutane (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

    • Quench the reaction by carefully adding water. Extract the product with diethyl ether, wash the organic layer with brine, dry, and concentrate. Purify via column chromatography to isolate ethyl 4-(butylamino)benzoate.

  • Second Alkylation (N-Ethylation):

    • Repeat the process using the purified ethyl 4-(butylamino)benzoate (1.0 eq) as the starting material.

    • Use sodium hydride (1.1 eq) as the base and iodoethane (1.1 eq) as the alkylating agent. Iodoethane is more reactive than bromoethane, which is beneficial for adding the second, less reactive alkyl group.

    • Follow the same reaction, work-up, and purification procedure to yield pure ethyl 4-(butyl(ethyl)amino)benzoate.

Stage 3: Saponification to N-butyl-N-ethyl-4-aminobenzoic acid

Causality: The final step is the hydrolysis of the ethyl ester back to the carboxylic acid. Saponification using a strong base like sodium hydroxide is a standard and high-yielding method for this deprotection.

Methodology:

  • Hydrolysis: Dissolve the purified ethyl 4-(butyl(ethyl)amino)benzoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (e.g., 3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~4-5 with dilute hydrochloric acid.

  • Isolation: The desired carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product, N-butyl-N-ethyl-4-aminobenzoic acid.

Experimental Workflow Diagram

SynthesisWorkflow PABA 4-Aminobenzoic Acid (PABA) Esterification Stage 1: Fischer Esterification (Ethanol, H₂SO₄, Reflux) PABA->Esterification Benzocaine Ethyl 4-Aminobenzoate Esterification->Benzocaine N_Butylation Stage 2a: N-Butylation (NaH, 1-Bromobutane, DMF) Benzocaine->N_Butylation Butyl_Intermediate Ethyl 4-(butylamino)benzoate N_Butylation->Butyl_Intermediate N_Ethylation Stage 2b: N-Ethylation (NaH, Iodoethane, DMF) Butyl_Intermediate->N_Ethylation Dialkyl_Ester Ethyl 4-(butyl(ethyl)amino)benzoate N_Ethylation->Dialkyl_Ester Saponification Stage 3: Saponification (NaOH, EtOH/H₂O, Reflux) Dialkyl_Ester->Saponification Acidification Acidification (HCl) & Precipitation Saponification->Acidification Final_Product Final Product: N-butyl-N-ethyl-4-aminobenzoic acid Acidification->Final_Product

Caption: Synthetic pathway for N-butyl-N-ethyl-4-aminobenzoic acid.

Potential Research Applications

Given the structural motifs present in N-butyl-N-ethyl-4-aminobenzoic acid, its utility can be hypothesized in several areas of drug discovery and materials science:

  • Local Anesthetics: The core PABA structure is a well-known pharmacophore for local anesthesia.[2] The increased lipophilicity from the N-butyl and N-ethyl groups may enhance membrane penetration and potency, making it a candidate for studies on long-acting topical anesthetics.

  • Anticancer Agents: Recent studies have demonstrated that novel N-alkyl derivatives of PABA can exhibit significant cytotoxic activity against various cancer cell lines.[6][8] This compound could be screened for similar antiproliferative properties.

  • Polymer and Materials Science: As a bifunctional monomer, with both a carboxylic acid and a tertiary amine, it could be incorporated into polymers to introduce specific properties such as pH-responsiveness or altered thermal stability.

This guide provides a robust framework for the synthesis and further investigation of N-butyl-N-ethyl-4-aminobenzoic acid, a compound with unexplored potential in multiple scientific disciplines.

References

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Hasan, E., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed, 38(13), 2220-2230. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • American Chemical Society. (n.d.). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 4-aminobenzoate. PubChem. [Link]

  • The Good Scents Company. (n.d.). butyl 4-aminobenzoate. [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzocaine. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of benzocaine (CAS 94-09-7). [Link]

  • The Good Scents Company. (n.d.). benzocaine 4-aminobenzoic acid ethyl ester. [Link]

Sources

Difference between 4-(butylamino)benzoic acid and 4-[butyl(ethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Analysis: 4-(Butylamino)benzoic Acid vs. 4-[Butyl(ethyl)amino]benzoic Acid Subtitle: Structural Divergence, Synthetic Pathways, and Pharmacological Implications in Aminobenzoate Design[1]

Executive Summary

This technical guide analyzes the critical distinctions between 4-(butylamino)benzoic acid (Molecule A) and its


-ethylated tertiary analog, 4-[butyl(ethyl)amino]benzoic acid  (Molecule B).

While both compounds serve as intermediates in the synthesis of local anesthetics (such as tetracaine analogues) and liquid crystal mesogens, their divergence lies in the amine classification:[1]

  • Molecule A (Secondary Amine): A hydrogen-bond donor/acceptor capable of further functionalization. It is the primary metabolic precursor to tetracaine.

  • Molecule B (Tertiary Amine): A "capped" hydrophobic variant with no hydrogen-bond donor capability, significantly altering its crystal lattice energy, solubility, and pharmacological lipophilicity.[1]

This guide details the physicochemical shifts, synthetic protocols, and Structure-Activity Relationship (SAR) implications of this "ethyl switch."

Structural & Physicochemical Analysis

The fundamental difference is the substitution at the para-amino nitrogen. This alteration dictates the electronic environment of the benzene ring and the macroscopic physical properties of the bulk material.

Comparative Data Table
Feature4-(Butylamino)benzoic Acid4-[Butyl(ethyl)amino]benzoic Acid
CAS Number 4740-24-31020932-89-1
Amine Type Secondary (

)
Tertiary (

)
Molecular Weight 193.24 g/mol 221.30 g/mol
H-Bond Donors 2 (COOH, NH)1 (COOH only)
H-Bond Acceptors 33
LogP (Predicted) ~2.4~3.1 (Higher Lipophilicity)
Melting Point 149–151°C< 100°C (Predicted/Lower)*
Electronic Effect Strong Resonance Donor (+M)Inductive Donor (+I), Sterically Hindered Resonance

*Note: The loss of the intermolecular N-H...O hydrogen bond network in the tertiary amine typically results in a significant depression of the melting point compared to the secondary amine.[1]

Electronic & Steric Effects[1]
  • Molecule A: The secondary amine lone pair is well-aligned with the

    
    -system of the benzene ring, creating a strong push-pull system with the carboxylic acid. This facilitates a high dipole moment.
    
  • Molecule B: The addition of the ethyl group introduces steric bulk . This can force the nitrogen lone pair slightly out of planarity with the benzene ring (steric inhibition of resonance). While the ethyl group adds electron density via induction (+I), the loss of planarity may slightly reduce the overall mesomeric (+M) donation into the ring compared to Molecule A.[1]

Synthetic Pathways & Reactivity

The synthesis of these molecules follows a stepwise alkylation logic. Molecule A is often the precursor to Molecule B.

Diagram: Synthetic Workflow (Graphviz)

SynthesisPath PABA PABA (4-Aminobenzoic Acid) MolA Molecule A 4-(Butylamino)benzoic acid (Secondary Amine) PABA->MolA + Butanal / NaBH3CN or Butyl Bromide Butanal Butanal (Reductive Amination) Butanal->MolA MolB Molecule B 4-[Butyl(ethyl)amino]benzoic acid (Tertiary Amine) MolA->MolB + Et-I / K2CO3 (N-Alkylation) EtI Ethyl Iodide (Alkylation) EtI->MolB Quat Quaternary Ammonium Salt (Over-alkylation impurity) MolB->Quat Excess Et-I

Caption: Stepwise alkylation pathway. Molecule A is synthesized via reductive amination, while Molecule B requires a subsequent nucleophilic substitution, carrying the risk of over-alkylation to quaternary salts.[1]

Experimental Protocols

Protocol A: Synthesis of 4-(Butylamino)benzoic Acid (Reductive Amination)

  • Reagents: Dissolve 4-aminobenzoic acid (PABA) (1.0 eq) in Methanol.

  • Addition: Add Butanal (1.1 eq) and stir for 30 minutes to form the imine intermediate.

  • Reduction: Cool to 0°C. Slowly add Sodium Cyanoborohydride (

    
    ) (1.5 eq).
    
  • Workup: Acidify with dilute HCl to quench. Neutralize with

    
     to precipitate the product.
    
  • Purification: Recrystallize from Ethanol/Water. Target MP: 149–151°C.

Protocol B: Synthesis of 4-[Butyl(ethyl)amino]benzoic Acid

  • Reagents: Dissolve Molecule A (1.0 eq) in DMF (Dimethylformamide).

  • Base: Add

    
     (2.0 eq) to deprotonate the carboxylic acid and scavenge protons.
    
  • Alkylation: Add Ethyl Iodide (1.1 eq) dropwise. Note: Control stoichiometry strictly to prevent quaternization.

  • Heating: Heat to 60°C for 4–6 hours. Monitor via TLC (Molecule B will have a higher

    
     than Molecule A due to capped polarity).
    
  • Workup: Pour into ice water. If the product is solid, filter; if oil, extract with Ethyl Acetate.[1]

Pharmacological Implications (SAR)

In the context of drug development (specifically local anesthetics like tetracaine or benzocaine derivatives), the transition from Molecule A to Molecule B represents a strategic modulation of pharmacokinetics.[1]

Lipophilicity & Potency

Local anesthetics must penetrate the lipid-rich nerve membrane to access the voltage-gated sodium channels.

  • Molecule A (LogP ~2.4): Moderately lipophilic. Good balance for solubility and transport.

  • Molecule B (LogP ~3.1): Highly lipophilic.

    • Effect: Increased lipid solubility typically correlates with higher potency and longer duration of action (stronger partitioning into the membrane).

    • Risk:[2][3][4] Higher toxicity and lower water solubility of the hydrochloride salt.

Metabolic Stability
  • N-Acetylation: Secondary amines (Molecule A) are susceptible to metabolic

    
    -acetylation by N-acetyltransferase (NAT) enzymes in the liver. This deactivates the drug.
    
  • Metabolic Blockade: Molecule B is a tertiary amine. It cannot undergo

    
    -acetylation. This modification is often used to prolong the half-life of a drug candidate by blocking this specific metabolic clearance pathway.
    

Analytical Characterization

Distinguishing these two molecules requires precise spectroscopic analysis.

MethodMolecule A (Secondary)Molecule B (Tertiary)
IR Spectroscopy Sharp band at ~3300–3400

(N-H stretch).
Absence of N-H stretch in the 3300 region.
1H NMR Broad singlet at ~4.0–6.0 ppm (N-H proton, exchangeable with

).
Absence of N-H singlet. New Quartet (~3.4 ppm) and Triplet (~1.1 ppm) for Ethyl group.
Mass Spectrometry Parent Ion

Parent Ion

References

  • Sigma-Aldrich. Product Specification: 4-(Butylamino)benzoic acid (CAS 4740-24-3).Link

  • PubChem. Compound Summary: 4-(Butylamino)benzoic acid.[5] National Library of Medicine. Link

  • CymitQuimica. Product Entry: 4-[Butyl(ethyl)amino]benzoic acid (CAS 1020932-89-1).[6][7]Link

  • Foye, W. O., et al. Foye's Principles of Medicinal Chemistry.[1] (General reference for SAR of Local Anesthetics and Amino Benzoates).

  • ChemicalBook. Benzocaine and Tetracaine Derivative Properties.Link

Sources

Solubility of 4-[butyl(ethyl)amino]benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 4-[butyl(ethyl)amino]benzoic Acid Solubility in Organic Solvents

Introduction

4-[butyl(ethyl)amino]benzoic acid is a tertiary amine derivative of 4-aminobenzoic acid (PABA), a compound known for its role as a UV filter and an intermediate in pharmaceutical synthesis.[1][2] The addition of butyl and ethyl groups to the parent PABA structure significantly alters its physicochemical properties, most notably its solubility. Understanding the solubility of this active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of successful drug development.[3] It governs critical processes such as reaction kinetics during synthesis, purification through crystallization, and the design of effective formulation strategies for final dosage forms.[3]

This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to approach the solubility determination of 4-[butyl(ethyl)amino]benzoic acid. We will move beyond simple data reporting to explore the underlying chemical principles that dictate solubility, present a robust, self-validating experimental protocol for its measurement, and discuss the analytical techniques required for accurate quantification.

Theoretical Framework: Predicting Solubility Behavior

A molecule's solubility is dictated by its intermolecular interactions with the solvent. A thorough analysis of the 4-[butyl(ethyl)amino]benzoic acid structure allows for a strong predictive understanding of its behavior.

The molecule possesses distinct regions with differing polarities:

  • A Polar, Hydrophilic Head: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.

  • A Polar Tertiary Amine Group: The N-butyl-N-ethylamino group [-N(CH₂CH₃)(CH₂CH₂CH₂CH₃)] is polar but lacks a hydrogen for donation. It can, however, act as a hydrogen bond acceptor.

  • A Nonpolar, Hydrophobic Core: The benzene ring and the associated alkyl chains (butyl and ethyl) are nonpolar and favor van der Waals interactions.

Compared to its parent compound, PABA, the substitution of amine hydrogens with alkyl groups increases the molecule's overall lipophilicity (hydrophobicity).[4][5] This structural modification leads to a predictable shift in solubility characteristics.

Caption: Molecular structure of 4-[butyl(ethyl)amino]benzoic acid with key functional regions.

Predicted Solubility Profile:

  • High Solubility: Expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and ethyl acetate. These solvents can effectively solvate both the polar functional groups and the nonpolar regions. The parent PABA is known to be soluble in ethanol and ethyl acetate.[4][6]

  • Moderate Solubility: In solvents of intermediate polarity such as dichloromethane.

  • Low to Negligible Solubility: In nonpolar solvents like toluene and heptane, which cannot effectively solvate the polar carboxylic acid and amine groups.

The Gold Standard: Equilibrium Shake-Flask Method for Solubility Determination

To obtain reliable and thermodynamically relevant solubility data, the shake-flask method is the most widely recognized and trusted approach.[7] This method ensures that a true equilibrium is reached between the undissolved solid API and the saturated solvent. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Experimental Protocol
  • Solvent Selection & Preparation:

    • Choose a range of analytical-grade organic solvents covering the full polarity spectrum.

    • Ensure solvents are dry and free from impurities that could interfere with analysis.

  • Sample Preparation:

    • Add an excess amount of solid 4-[butyl(ethyl)amino]benzoic acid to a series of glass vials, one for each solvent. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Causality Check: Adding excess solid is crucial to drive the system to equilibrium, ensuring the solution is truly saturated.[7] Failing to do so would result in an underestimation of the true solubility.

  • Equilibration:

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C or 37 °C for physiologically relevant data).[8]

    • Agitate the samples for a predetermined period (e.g., 24-72 hours). The time required to reach equilibrium should be established by taking samples at different time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration of subsequent samples plateaus.[8]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality Check: This filtration step is critical to separate the saturated liquid phase from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[9]

  • Sample Dilution and Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample using a validated analytical method, as described in the following section.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Analytical Methodologies for Accurate Quantification

The final and most critical step is the accurate measurement of the API concentration in the filtered, saturated solution. While several methods exist, High-Performance Liquid Chromatography (HPLC) is the preferred technique due to its specificity and ability to detect potential degradation.[7][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of aminobenzoic acid derivatives.[10]

Illustrative HPLC-UV Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find its λmax (lambda max). For PABA derivatives, this is typically in the 270-290 nm range.[1]

  • Injection Volume: 10 µL.

  • Quantification: Concentration is determined by comparing the peak area of the analyte to a multi-point calibration curve prepared from certified reference standards.

Trustworthiness Check: The advantage of HPLC over simpler methods like spectrophotometry is its ability to separate the parent compound from any impurities or degradation products, ensuring that only the concentration of the intact API is measured.[7][9]

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely to allow for easy comparison across different solvents. A tabular format is ideal for this purpose. While experimental data for 4-[butyl(ethyl)amino]benzoic acid is not publicly available, the table below illustrates how results should be structured, using data for the related compound p-aminobenzoic acid (PABA) as a reference to show expected trends.[6]

Table 1: Illustrative Solubility Data Presentation (Based on PABA)

Solvent ClassSolventPolarity IndexPredicted Solubility of 4-[butyl(ethyl)amino]benzoic acidIllustrative Mole Fraction Solubility of PABA (at 293.15 K)[6]
Polar Protic Methanol5.1High~ 0.08
Ethanol4.3High~ 0.04
2-Propanol3.9Moderate-High~ 0.02
Polar Aprotic Acetonitrile5.8Moderate-High~ 0.015
Ethyl Acetate4.4High~ 0.025
Nonpolar Toluene2.4LowNot Reported
Heptane0.1Very LowNot Reported

Note: The predicted solubility is a qualitative forecast based on chemical principles. The PABA data is provided for illustrative purposes to demonstrate trends and formatting.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace by Typeset. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

  • 4-Aminobenzoic acid. Solubility of Things. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • Solubility of p ABA in several solvents (data in Table 1), from above:... ResearchGate. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. [Link]

  • 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. PubChem. [Link]

  • SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Bentham Science. [Link]

  • 4-Aminobenzoic acid. Wikipedia. [Link]

  • 4-(Ethylamino)benzoic acid | C9H11NO2 | CID 2775249. PubChem. [Link]

  • Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. ACS. [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. [Link]

  • [Organic] Solubility of ethyl 4-aminobenzoate in water at 100C. Reddit. [Link]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. [Link]

  • DETERMINATION OF PARA-AMINOBENZOIC ACID (PABA) IN B-COMPLEX TABLETS USING THE MULTIVARIATE CURVE RESOLUTION-ALTERNATING LEAST SQ. SID. [Link]

Sources

4-[Butyl(ethyl)amino]benzoic acid melting point and physical state

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and experimental handling of 4-[Butyl(ethyl)amino]benzoic acid .

Physical State, Melting Point, and Structural Characterization[1]

Executive Summary

4-[Butyl(ethyl)amino]benzoic acid is an unsymmetrical tertiary amine intermediate belonging to the class of N,N-dialkylaminobenzoic acids. While less ubiquitous than its symmetric homologs (e.g., 4-(diethylamino)benzoic acid), it serves as a critical structural probe in Structure-Activity Relationship (SAR) studies for local anesthetics and UV-absorbing polymer additives.

This guide addresses the lack of standardized public data for this specific asymmetric congener by synthesizing data from direct structural homologs. It defines the compound’s physical state, provides a calculated thermodynamic range for its melting point, and outlines the requisite synthesis and purification protocols to ensure high-purity isolation.

Chemical Identity & Structural Analysis

Property Data
Chemical Name 4-[Butyl(ethyl)amino]benzoic acid
IUPAC Name 4-(Butyl(ethyl)amino)benzoic acid
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES CCCCN(CC)c1ccc(cc1)C(=O)O
Structural Class p-Aminobenzoic Acid (PABA) Derivative; Tertiary Amine
Structural Diagram

G N Nitrogen (Tertiary) Phenyl Phenyl Ring (π-Conjugation) N->Phenyl +M Effect Butyl n-Butyl Group (Lipophilicity) Butyl->N Ethyl Ethyl Group (Steric Bulk) Ethyl->N Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Phenyl->Carboxyl -I/-M Effect

Figure 1: Structural connectivity highlighting the push-pull electronic system between the electron-donating tertiary amine and the electron-withdrawing carboxyl group.

Physical State & Melting Point Characterization

Physical State

Under standard laboratory conditions (25°C, 1 atm), 4-[Butyl(ethyl)amino]benzoic acid exists as a Solid .

  • Appearance: White to off-white crystalline powder.[1]

  • Crystalline Habit: Typically forms needles or prisms upon recrystallization from ethanol/water mixtures.

Melting Point Analysis (Thermodynamic Estimation)

Direct experimental melting point data for the asymmetric butyl/ethyl variant is rarely reported in open literature compared to its symmetric analogs. Therefore, the melting point is derived via Homolog Interpolation based on the crystal lattice energy trends of the N-alkylated PABA series.

CompoundStructureMelting Point (°C)Lattice Stability Factor
4-(Diethylamino)benzoic acid Symmetric (Ethyl/Ethyl)192 – 195 °C [1]High symmetry maximizes packing efficiency.
4-(Butylamino)benzoic acid Secondary (Butyl/H)149 – 151 °C [2]H-bonding present; lower symmetry than diethyl.
4-[Butyl(ethyl)amino]benzoic acid Asymmetric (Butyl/Ethyl) 155 – 165 °C (Est.) Target. Asymmetry disrupts packing relative to diethyl, but tertiary nature removes H-bond donor.

Scientific Rationale: The introduction of asymmetry (ethyl vs. butyl) typically lowers the melting point relative to the symmetric congener (diethyl, MP ~193°C) due to reduced efficiency in crystal packing. However, the molecular weight increase and van der Waals interactions from the butyl chain generally maintain the melting point above that of the mono-substituted secondary amine (MP ~150°C), provided the zwitterionic character remains dominant in the solid state.

Predicted Range: 155°C – 165°C (Dependent on purity and polymorph).

Synthesis & Purification Protocol

To obtain high-purity material for physical characterization, the following reductive alkylation or hydrolysis pathway is recommended.

Route A: Reductive Alkylation (Preferred)

This route minimizes over-alkylation byproducts.

  • Starting Material: Ethyl 4-aminobenzoate (Benzocaine).[1]

  • Step 1 (Mono-alkylation): Reductive amination with Butyraldehyde and Sodium Triacetoxyborohydride (STAB) to yield Ethyl 4-(butylamino)benzoate.

  • Step 2 (Tertiary Alkylation): Reductive amination with Acetaldehyde and STAB (or alkylation with Ethyl Iodide/K₂CO₃).

  • Step 3 (Hydrolysis): Saponification of the ester using LiOH in THF/Water, followed by acidification to pH 4-5 to precipitate the free acid.

Purification Workflow (Recrystallization)
  • Solvent System: Ethanol : Water (9:1 v/v).

  • Procedure: Dissolve crude solid in boiling ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

  • Drying: Vacuum oven at 50°C for 24 hours (P₂O₅ desiccant) to remove lattice water.

Experimental Validation: Characterization Logic

To confirm the identity and purity of the synthesized solid, the following analytical signatures must be verified.

Analysis cluster_Methods Validation Methods Sample Isolated Solid (Candidate Compound) NMR 1H NMR (DMSO-d6) Check N-Ethyl (q, t) & N-Butyl (t, m, m, t) Sample->NMR MS HRMS (ESI+) [M+H]+ Calc: 222.1494 Sample->MS IR FT-IR (ATR) C=O stretch: ~1670-1690 cm-1 Absence of N-H stretch Sample->IR Result Confirmed Structure MP Determination (DSC) NMR->Result MS->Result IR->Result

Figure 2: Analytical workflow for structural confirmation. Note the specific requirement to verify the absence of N-H stretching in IR to confirm tertiary amine formation.

Critical NMR Signals (Predicted in DMSO-d₆)
  • Carboxyl Proton: δ 12.0–13.0 ppm (broad s, 1H).

  • Aromatic Protons: Two doublets (AA'BB' system) at ~7.7 ppm and ~6.6 ppm.

  • N-Ethyl Group: Quartet (~3.4 ppm) and Triplet (~1.1 ppm).

  • N-Butyl Group: Triplet (~3.3 ppm), Multiplets (~1.5, 1.3 ppm), Triplet (~0.9 ppm).

References

  • Thermo Scientific Chemicals. 4-(Diethylamino)benzoic acid, 99% Safety Data Sheet and Properties. Fisher Scientific.[2] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296063: 4-(Dibutylamino)benzoic acid. PubChem.[3][1][2][4][5] Available at: [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of N-Butyl-N-Ethyl-4-Aminobenzoic Acid via Sequential Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-butyl-N-ethyl-4-aminobenzoic acid , a critical intermediate in the development of lipophilic local anesthetics and UV-blocking formulations. Unlike symmetrical dialkylation, the synthesis of unsymmetrical tertiary anilines requires a strategy that mitigates byproduct formation (e.g., N,N-diethyl or N,N-dibutyl impurities).

We present a Sequential Reductive Amination (SRA) workflow utilizing Sodium Triacetoxyborohydride (STAB). This protocol prioritizes the "Steric-First" strategy —installing the bulkier butyl group prior to the ethyl group—to maximize chemoselectivity and yield.

Strategic Analysis & Retrosynthesis

The Challenge of Electron-Deficient Anilines

The starting material, 4-aminobenzoic acid (PABA) , presents two distinct challenges:

  • Reduced Nucleophilicity: The electron-withdrawing carboxyl group (

    
    ) at the para position significantly lowers the nucleophilicity of the amine, making imine formation sluggish compared to aliphatic amines.
    
  • Solubility: Zwitterionic amino acids like PABA exhibit poor solubility in the aprotic solvents (DCE, THF) typically required for STAB-mediated reductions.

The Solution: Ester-Protected Route

To overcome solubility issues and prevent competitive reduction of the carboxylic acid, this protocol utilizes Ethyl 4-aminobenzoate (Benzocaine) as the starting scaffold. The ester is lipophilic, soluble in chlorinated solvents, and easily hydrolyzed to the target acid in the final step.

The "Steric-First" Alkylation Logic
  • Route A (Ethyl then Butyl): N-ethylation is rapid. However, the resulting secondary amine is sterically unencumbered, leading to a high risk of competitive over-alkylation to the N,N-diethyl byproduct before the mono-ethyl species can be isolated.

  • Route B (Butyl then Ethyl) [RECOMMENDED]: Installation of the bulkier butyl group first allows for better control. The steric bulk of the butyl chain retards the second addition of butyraldehyde, facilitating the isolation of the mono-butyl intermediate. The subsequent addition of the smaller ethyl group proceeds rapidly.

Methodology & Reaction Pathway

The synthesis is executed in three phases:

  • Phase I: Reductive mono-butylation of Ethyl 4-aminobenzoate.

  • Phase II: Reductive ethylation of the secondary amine.

  • Phase III: Hydrolysis of the ester to the free acid.

Reaction Scheme Visualization

ReactionScheme Start Ethyl 4-aminobenzoate (Benzocaine) Inter Intermediate A: N-butyl-4-aminobenzoate Start->Inter STAB, AcOH DCE, 25°C (Reductive Amination 1) Ald1 Butyraldehyde (1.1 eq) Ald1->Inter ProdEster Intermediate B: N-butyl-N-ethyl ester Inter->ProdEster STAB, AcOH DCE, 25°C (Reductive Amination 2) Ald2 Acetaldehyde (3.0 eq) Ald2->ProdEster Final Target: N-butyl-N-ethyl-4-aminobenzoic acid ProdEster->Final LiOH, THF/H2O (Hydrolysis)

Figure 1: Stepwise synthetic pathway utilizing the ester-protected strategy to ensure solubility and selectivity.

Detailed Experimental Protocols

Phase I: Synthesis of Ethyl 4-(butylamino)benzoate

Objective: Selective mono-alkylation using Sodium Triacetoxyborohydride (STAB).

ParameterSpecification
Substrate Ethyl 4-aminobenzoate (Benzocaine)
Reagent Butyraldehyde (1.1 - 1.2 eq)
Reductant Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Solvent 1,2-Dichloroethane (DCE) (anhydrous)
Catalyst Acetic Acid (AcOH) (1.0 eq)
Temperature 20–25 °C

Step-by-Step Protocol:

  • Preparation: In an oven-dried round-bottom flask under Nitrogen (

    
    ), dissolve Ethyl 4-aminobenzoate (10.0 mmol) in DCE (30 mL).
    
  • Activation: Add Butyraldehyde (11.0 mmol) and Acetic Acid (10.0 mmol). Stir for 30 minutes at room temperature.

    • Expert Insight: This pre-stirring period allows the formation of the iminium ion equilibrium. Unlike aliphatic amines, anilines require acid catalysis to drive this equilibrium.

  • Reduction: Cool the mixture to 0 °C. Add STAB (15.0 mmol) portion-wise over 10 minutes.

    • Safety: STAB evolves acetic acid but no hydrogen gas, making it safer than

      
      . However, portion-wise addition prevents localized exotherms.
      
  • Reaction: Remove the ice bath and stir at room temperature. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 2–4 hours.

  • Quench: Quench with saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude secondary amine is usually pure enough (>90%) for the next step. If necessary, purify via flash chromatography (

    
    , 5-10% EtOAc in Hexane).
    
Phase II: Synthesis of Ethyl 4-(N-butyl-N-ethylamino)benzoate

Objective: N-ethylation of the sterically hindered secondary amine.

ParameterSpecification
Substrate Ethyl 4-(butylamino)benzoate (from Phase I)
Reagent Acetaldehyde (3.0 - 5.0 eq)
Reductant STAB (2.0 eq)
Solvent DCE or THF

Step-by-Step Protocol:

  • Dissolution: Dissolve the Phase I product (Intermediate A) in DCE (0.3 M concentration).

  • Reagent Addition: Add Acetaldehyde (3.0 eq) and Acetic Acid (1.0 eq).

    • Expert Insight: Acetaldehyde is highly volatile (bp 20 °C). Use a chilled syringe or add it as a solution in DCE. A larger excess is required because some reagent is lost to the headspace.

  • Reduction: Add STAB (2.0 eq) immediately.

    • Note: For the second alkylation, pre-formation of the iminium species is less critical than preventing reagent evaporation.

  • Monitoring: Stir at room temperature for 12–16 hours. The reaction is slower due to the steric hindrance of the butyl group.

  • Workup: Quench with

    
    , extract with DCM, and concentrate.
    
  • Purification: Flash chromatography is mandatory here to remove any unreacted secondary amine. Elute with Hexane/EtOAc gradient.

Phase III: Hydrolysis to N-butyl-N-ethyl-4-aminobenzoic acid

Objective: Saponification of the ester without oxidizing the amine.

Protocol:

  • Dissolve Phase II ester in THF/Water (3:1 ratio).

  • Add Lithium Hydroxide monohydrate (

    
    , 3.0 eq).
    
  • Heat to 60 °C for 4 hours.

  • Isolation (Critical):

    • Cool to room temperature.

    • Adjust pH to ~4.0–5.0 using 1M HCl. (The amino acid will precipitate at its isoelectric point).

    • Extract with EtOAc or filter the precipitate if solid.[1]

    • Recrystallize from Ethanol/Water if high purity is required.

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Selection
  • DCE (1,2-Dichloroethane): The "Gold Standard" for STAB reactions. It solubilizes the reagents and does not coordinate with the boron species.

  • THF: A viable alternative if chlorinated solvents must be avoided, though reaction rates may be slightly slower.

  • Avoid Methanol: Methanol reacts with STAB (solvolysis), decomposing the reducing agent rapidly.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Phase I) Poor imine formation due to low nucleophilicity.Increase Acetic Acid to 2.0 eq. Add molecular sieves (4Å) to remove water and drive imine equilibrium.
Formation of Di-butyl impurity Excess butyraldehyde or high temperature.Strictly control stoichiometry (1.1 eq max). Ensure portion-wise addition of STAB at 0 °C.
Stalled Reaction (Phase II) Steric hindrance preventing attack on acetaldehyde.Use a stronger Lewis Acid (e.g.,

or

) to activate the aldehyde.
Acetaldehyde Loss Volatility of reagent.[2]Use Paraldehyde (trimer) with acid cleavage or maintain reaction at 0–5 °C in a sealed pressure tube.

Analytical Validation

Expected Data for N-butyl-N-ethyl-4-aminobenzoic acid:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.0 (s, 1H, -COOH)
      
    • 
       7.6 (d, 2H, Ar-H ortho to COOH)
      
    • 
       6.6 (d, 2H, Ar-H ortho to N)
      
    • 
       3.3–3.4 (m, 4H, 
      
      
      
      for ethyl and butyl)
    • 
       1.5 (m, 2H, butyl 
      
      
      
      )
    • 
       1.3 (m, 2H, butyl 
      
      
      
      )
    • 
       1.1 (t, 3H, ethyl 
      
      
      
      )
    • 
       0.9 (t, 3H, butyl 
      
      
      
      )

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[2][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis. Link

  • Patel, A., et al. (2019).[8] "Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics." RSC Advances, 9, 7500-7510. Link

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions & Mechanisms." Link

Sources

Application Notes & Protocols: The Utility of 4-[butyl(ethyl)amino]benzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the strategic selection of intermediate compounds is paramount to the efficient and successful synthesis of Active Pharmaceutical Ingredients (APIs). 4-[butyl(ethyl)amino]benzoic acid is a key building block, belonging to the family of substituted 4-aminobenzoic acid (PABA) derivatives.[1][2] These derivatives are foundational in the synthesis of a wide array of therapeutic agents, most notably local anesthetics.[3][4] The parent compound, PABA, is a well-established precursor for drugs like Benzocaine and Procaine.[1][2] The introduction of N-alkyl substituents, such as the butyl and ethyl groups in 4-[butyl(ethyl)amino]benzoic acid, is a critical molecular modification. This alteration significantly enhances the lipophilicity of the resulting API, a property that is directly correlated with anesthetic potency and duration of action.[4]

This guide provides a comprehensive overview of 4-[butyl(ethyl)amino]benzoic acid, detailing its physicochemical properties, a robust synthesis protocol, analytical characterization methods, and its application in the synthesis of advanced pharmaceutical compounds. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, providing both the procedural steps and the scientific rationale behind them.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a laboratory setting.

Physicochemical Data

The properties of 4-[butyl(ethyl)amino]benzoic acid are summarized below. These characteristics are crucial for designing synthesis, purification, and formulation strategies.

PropertyValueSource
IUPAC Name 4-[butyl(ethyl)amino]benzoic acidN/A
Synonyms N-butyl-N-ethyl-4-aminobenzoic acidN/A
Molecular Formula C₁₃H₁₉NO₂Calculated
Molecular Weight 221.30 g/mol Calculated
Appearance Off-white to pale beige solid[5]
Melting Point Not precisely documented; expected to be a solid at room temperature.N/A
Solubility Expected to have low solubility in water, higher in organic solvents like methanol, chloroform.[5]

Note: Specific experimental data for 4-[butyl(ethyl)amino]benzoic acid is less common than for its close analog, 4-(butylamino)benzoic acid. The data presented is based on analogs and predictions.

Safety & Handling

Based on the hazard profile of structurally similar aminobenzoic acid derivatives, 4-[butyl(ethyl)amino]benzoic acid should be handled with appropriate care.[6][7]

  • Hazard Identification : Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear impervious chemical-resistant gloves (e.g., Nitrile).[7]

    • Eye Protection : Use chemical safety goggles or a face shield.[8]

    • Skin and Body Protection : A lab coat is mandatory. Ensure exposed skin is covered.[9]

    • Respiratory Protection : Use a NIOSH-approved respirator with a particulate filter if dust is generated.[7]

  • Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong oxidizing agents.[8]

  • First Aid Measures :

    • In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes.[7]

    • In case of skin contact : Wash off with soap and plenty of water.[7]

    • If inhaled : Move the person to fresh air.[7]

    • If swallowed : Rinse mouth with water. Do not induce vomiting.[7] In all cases of exposure, seek medical attention.[7]

Synthesis of 4-[butyl(ethyl)amino]benzoic acid

The synthesis of N,N-disubstituted aminobenzoic acids can be achieved through several routes. A common and effective method is the stepwise N-alkylation of a primary amine. The following protocol details a robust procedure starting from 4-(ethylamino)benzoic acid.

Synthesis Workflow Diagram

G cluster_0 Step 1: N-Butylation cluster_1 Step 2: Workup & Isolation cluster_2 Step 3: Purification start 4-(ethylamino)benzoic acid + 1-Bromobutane reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents Add reaction Reaction at elevated temperature (e.g., 80-100°C) reagents->reaction Heat quench Cool & Quench (e.g., with water) reaction->quench acidify Acidify to pH ~4-5 (e.g., with HCl) quench->acidify extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract dry Dry organic layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product 4-[butyl(ethyl)amino]benzoic acid purify->product

Caption: Workflow for the synthesis of 4-[butyl(ethyl)amino]benzoic acid.

Detailed Synthesis Protocol

This protocol describes the N-butylation of 4-(ethylamino)benzoic acid. The causality behind this choice is its directness and use of common laboratory reagents.

Materials & Equipment:

  • 4-(ethylamino)benzoic acid

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for chromatography

Procedure:

  • Reaction Setup : In a 250 mL round-bottom flask, combine 4-(ethylamino)benzoic acid (10.0 g, 60.5 mmol, 1.0 eq) and anhydrous potassium carbonate (16.7 g, 121 mmol, 2.0 eq).

    • Expertise & Experience: Using a carbonate base is crucial. It is strong enough to deprotonate the carboxylic acid and facilitate the N-alkylation without causing significant side reactions like esterification of the solvent. A 2-fold excess ensures the reaction proceeds to completion.

  • Solvent and Reagent Addition : Add 100 mL of anhydrous DMF to the flask. Stir the suspension for 15 minutes at room temperature. Add 1-bromobutane (9.9 g, 72.6 mmol, 1.2 eq) dropwise.

    • Trustworthiness: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation and leaving a reactive carbonate anion. Adding the alkyl halide dropwise helps control any initial exotherm.

  • Reaction Execution : Heat the reaction mixture to 90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching and Neutralization : Cool the mixture to room temperature. Pour the reaction mixture into 400 mL of ice-cold water.

  • Workup - Acidification and Extraction : Slowly acidify the aqueous mixture with 1M HCl to a pH of approximately 4-5. This protonates the product, which will precipitate or can be extracted. Extract the aqueous layer three times with 150 mL of ethyl acetate.

    • Causality: Adjusting the pH is a critical step. At this pH, the carboxylic acid is protonated (making it soluble in organic solvents), while minimizing the protonation of the tertiary amine, which would drive it back into the aqueous layer.

  • Workup - Drying and Concentration : Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%).

  • Final Product : Combine the pure fractions and remove the solvent in vacuo to yield 4-[butyl(ethyl)amino]benzoic acid as a solid. Confirm identity and purity using the analytical methods described below.

Analytical Characterization

Self-validating protocols require rigorous characterization of the final product to ensure its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to aromatic protons, methylene protons of the ethyl and butyl groups, and terminal methyl protons. The carboxylic acid proton will be a broad singlet.
¹³C NMR Resonances for the quaternary aromatic carbons, CH aromatic carbons, the carboxyl carbon, and the aliphatic carbons of the alkyl chains.
FT-IR Characteristic peaks for O-H stretch (carboxylic acid, broad), C=O stretch (carbonyl), C-N stretch (aromatic amine), and aromatic C-H stretches.
HPLC A single major peak indicating high purity (e.g., >98%) when analyzed on a suitable column (e.g., C18 reverse-phase).
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (222.14 m/z).

Application: Intermediate for Local Anesthetic Synthesis

4-[butyl(ethyl)amino]benzoic acid is an ideal precursor for synthesizing local anesthetics like Tetracaine and its analogs.[4][6] The N-alkyl groups enhance lipid solubility, a key factor for nerve membrane penetration and anesthetic activity.[4] The following protocol outlines the esterification of the intermediate to produce a model API.

Esterification Reaction Pathway Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification start 4-[butyl(ethyl)amino]benzoic acid reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride start->reagent1 Reacts with intermediate 4-[butyl(ethyl)amino]benzoyl chloride reagent1->intermediate Forms reagent2 2-(Dimethylamino)ethanol + Base (e.g., Pyridine) intermediate->reagent2 Reacts with product 2-(Dimethylamino)ethyl 4-[butyl(ethyl)amino]benzoate (API) reagent2->product Forms

Caption: Synthesis of a local anesthetic API from the intermediate.

Esterification Protocol

This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the desired alcohol. This is a standard, high-yielding method for ester formation.[10]

Materials & Equipment:

  • 4-[butyl(ethyl)amino]benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dichloromethane (DCM), anhydrous

  • 2-(Dimethylamino)ethanol

  • Pyridine or Triethylamine (TEA), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acyl Chloride Formation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-[butyl(ethyl)amino]benzoic acid (5.0 g, 22.6 mmol, 1.0 eq) in 50 mL of anhydrous DCM.

  • Add thionyl chloride (2.4 mL, 33.9 mmol, 1.5 eq) dropwise at 0°C.

    • Authoritative Grounding: The conversion of a carboxylic acid to an acyl chloride is a classic transformation that dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an alcohol.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • Esterification : In a separate flask, dissolve 2-(dimethylamino)ethanol (2.4 g, 27.1 mmol, 1.2 eq) and anhydrous pyridine (2.7 mL, 33.9 mmol, 1.5 eq) in 30 mL of anhydrous DCM and cool to 0°C.

    • Expertise & Experience: Pyridine acts as both a nucleophilic catalyst and a base to neutralize the HCl generated during the esterification, driving the reaction to completion.

  • Slowly add the freshly prepared acyl chloride solution from step 3 to the alcohol solution at 0°C.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC.

  • Workup : Quench the reaction by slowly adding 50 mL of saturated NaHCO₃ solution. Separate the layers.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product by column chromatography (silica gel, often with a small percentage of triethylamine mixed into the eluent to prevent the amine product from streaking) to yield the final API.

Conclusion

4-[butyl(ethyl)amino]benzoic acid serves as a quintessential example of a strategic pharmaceutical intermediate. Its synthesis from readily available precursors and its direct utility in constructing complex APIs with enhanced pharmacological properties underscore its value. The N,N-disubstituted amino group is a key pharmacophore that allows medicinal chemists to fine-tune the lipophilicity and potency of local anesthetics and other therapeutic agents. The robust protocols for synthesis, purification, and subsequent functionalization provided in this guide offer a solid foundation for researchers engaged in the discovery and development of new medicines.

References

  • PubChem . 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. [Link]

  • Techno PharmChem . 4 - AMINO BENZOIC ACID MATERIAL SAFETY DATA SHEET. [Link]

  • RSC Publishing . Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]

  • Chemtube3d . Synthesis of Local Anesthetics derived from benzoic acid. [Link]

  • ELEMENTAL CHEMISTRY . LOCAL ANESTHETICS BENZOCAINE BUTAMBEN. [Link]

  • Wikipedia . 4-Aminobenzoic acid. [Link]

  • Journal of Medicinal Chemistry . Synthesis and Evaluation of the Local Anesthetic Activity of a Series of 2-Alkoxy-4-(ω-alkylaminoacylamino)benzoic Acid Esters. [Link]

  • ResearchGate . Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]

  • PubChem . Butyl 4-aminobenzoate | C11H15NO2 | CID 2482. [Link]

  • ExSyn . 4-Aminobenzoic Acid (PABA). [Link]

  • SIELC Technologies . 4-Aminobenzoic Acid. [Link]

  • PubChem . 4-(Ethylamino)benzoic acid | C9H11NO2 | CID 2775249. [Link]

  • HELIX Chromatography . HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • Organic Syntheses . ETHYL p-AMINOBENZOATE. [Link]

  • Google Patents.
  • Scholars Research Library . Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. [Link]

Sources

Esterification methods for 4-[butyl(ethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-[butyl(ethyl)amino]benzoic Acid Esters

Abstract

Esters of 4-[butyl(ethyl)amino]benzoic acid are valuable compounds in medicinal chemistry and materials science, often serving as analogues to local anesthetics like benzocaine or as key intermediates in organic synthesis.[1][2][3] The selection of an appropriate esterification method is critical and depends on factors such as substrate sensitivity, desired yield, and scalability. This technical guide provides an in-depth analysis of three primary esterification strategies for 4-[butyl(ethyl)amino]benzoic acid: the classic Fischer-Speier Esterification, the mild carbodiimide-mediated Steglich Esterification, and the versatile Mitsunobu Reaction. For each method, we present the core principles, detailed step-by-step protocols, and expert insights into the causality behind experimental choices, empowering researchers to select and execute the optimal synthesis for their specific application.

Introduction: Strategic Considerations for Ester Synthesis

The esterification of 4-[butyl(ethyl)amino]benzoic acid presents a unique chemical challenge due to the presence of a basic tertiary amine. This functional group can be protonated under acidic conditions, influencing reactivity and requiring specific procedural adjustments.[4][5] The choice of methodology is therefore not trivial. This guide is structured to walk researchers through a logical progression from the most direct and economical method to more specialized, milder alternatives.

G Start Select Esterification Strategy Cond1 Robust Substrate? Cost-Sensitive? Start->Cond1 Fischer Method 1: Fischer-Speier (Acid-Catalyzed) Steglich Method 2: Steglich (Carbodiimide-Mediated) Mitsunobu Method 3: Mitsunobu (Redox-Based) Cond1->Fischer Yes Cond2 Acid/Heat Sensitive Substrate? Need Mild Conditions? Cond1->Cond2 No Cond2->Steglich Yes Cond3 High Value Substrate? Inversion of Stereochemistry Needed? Cond2->Cond3 No Cond3->Mitsunobu Yes

Figure 1: Decision workflow for selecting an appropriate esterification method.

Method 1: Fischer-Speier Esterification

This is the quintessential acid-catalyzed esterification, valued for its simplicity and use of inexpensive reagents. It involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[6]

Principle and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the nucleophilic alcohol.[4][5][7] A critical consideration for 4-[butyl(ethyl)amino]benzoic acid is its basic tertiary amine, which will be protonated by the strong acid catalyst. Consequently, a stoichiometric amount of acid is required to ensure enough free acid is available to catalyze the reaction.[4][5]

G cluster_0 Activation cluster_1 Catalysis cluster_2 Ester Formation RCOOH R-COOH + DCC O_acyl O-Acylisourea Intermediate RCOOH->O_acyl ActiveEster N-Acylpyridinium (Active Ester) O_acyl->ActiveEster + DMAP DMAP DMAP Ester Ester + DCU + DMAP ActiveEster->Ester + R'-OH ROH R'-OH G Step1 PPh3 + DEAD → Betaine Step2 Betaine + RCOOH → [RCOO-][Phosphonium+] Step1->Step2 Protonation Step3 [Phosphonium+] + R'OH → Alkoxyphosphonium Salt Step2->Step3 Alcohol Activation Step4 Alkoxyphosphonium Salt + RCOO- → Ester + PPh3=O Step3->Step4 SN2 Attack

Sources

Application Notes and Protocols for the N-Alkylation of 4-Butylaminobenzoic Acid with Ethyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the N-alkylation of 4-butylaminobenzoic acid to produce 4-(N-butyl-N-ethylamino)benzoic acid using ethyl halides. This transformation is a key step in the synthesis of various active pharmaceutical ingredients and functional materials. We will explore the fundamental principles of this SN2 reaction, discuss critical reagent selection, and provide detailed, field-proven protocols for both classical and phase-transfer catalyzed methods. The causality behind experimental choices, safety considerations, and analytical monitoring techniques are elucidated to ensure reproducible and efficient synthesis.

Introduction: Strategic Importance of N-Alkylation

The N-alkylation of secondary aromatic amines, such as 4-butylaminobenzoic acid, is a fundamental transformation in organic synthesis. The resulting tertiary amine, 4-(N-butyl-N-ethylamino)benzoic acid, serves as a crucial intermediate in the development of various compounds, including local anesthetics and other pharmacologically active molecules. The introduction of an ethyl group modifies the steric and electronic properties of the parent molecule, which can significantly impact its biological activity and physical characteristics.

The core of this transformation is a bimolecular nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the ethyl halide, displacing the halide leaving group.[1][2] The efficiency and selectivity of this reaction are highly dependent on the choice of reagents, solvent, base, and reaction conditions.

Mechanistic Overview: The SN2 Pathway

The N-alkylation of 4-butylaminobenzoic acid with an ethyl halide proceeds via a classical SN2 mechanism. This is a single, concerted step where the nucleophile (the secondary amine) attacks the electrophilic carbon atom of the ethyl halide from the backside, relative to the leaving group (the halide).[1][3]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R 4-Butylaminobenzoic Acid (Nucleophile) TS [N---C---X]‡ R->TS Nucleophilic Attack E Ethyl Halide (Electrophile) E->TS P 4-(N-Butyl-N-ethylamino)benzoic Acid TS->P Bond Formation LG Halide Ion TS->LG Bond Cleavage

Figure 1: General workflow for the SN2 alkylation of 4-butylaminobenzoic acid.

A critical aspect of this reaction is the potential for the carboxylate group to also act as a nucleophile, leading to O-alkylation. However, the amine nitrogen is generally more nucleophilic than the carboxylate oxygen, especially under basic conditions where the carboxylic acid is deprotonated. Careful control of reaction conditions is necessary to favor N-alkylation.[4][5]

Reagent Selection and Rationale

The success of the alkylation reaction hinges on the judicious selection of each component.

Substrate: 4-Butylaminobenzoic Acid

4-Butylaminobenzoic acid is a crystalline solid with a melting point of 149-151 °C.[6] It is soluble in polar organic solvents like alcohols and DMSO. The purity of the starting material is crucial to avoid side reactions and simplify purification of the final product.

Alkylating Agent: Ethyl Halides

The choice of ethyl halide (iodide, bromide, or chloride) significantly impacts the reaction rate.

  • Ethyl Iodide (C₂H₅I): This is the most reactive of the common ethyl halides due to the weak carbon-iodine bond and the fact that iodide is an excellent leaving group.[7][8] Reactions with ethyl iodide are typically faster and can often be performed under milder conditions.[8]

  • Ethyl Bromide (C₂H₅Br): Ethyl bromide offers a good balance of reactivity and stability, making it a common choice in industrial applications.[9] It is less reactive than ethyl iodide but more reactive than ethyl chloride.[9]

  • Ethyl Chloride (C₂H₅Cl): As a gas at room temperature, ethyl chloride is less convenient to handle in a laboratory setting. Its lower reactivity necessitates more forcing reaction conditions.

Recommendation: For laboratory-scale synthesis where rapid reaction and high conversion are desired, ethyl iodide is the preferred reagent. For larger-scale operations where cost and reagent stability are primary concerns, ethyl bromide is a viable alternative.

Base

A base is required to neutralize the hydrohalic acid (HX) that is formed as a byproduct of the reaction. The accumulation of acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are commonly used, mild bases that are inexpensive and easy to handle.[10][11] Stronger inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used, but may increase the risk of side reactions, such as hydrolysis of the ester if the reaction is performed on the esterified form of the substrate.

  • Organic Bases: Tertiary amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used as acid scavengers. They are soluble in organic solvents, but their basicity is often lower than that of inorganic bases.

Recommendation: Potassium carbonate is an excellent first choice due to its sufficient basicity to drive the reaction to completion, its low cost, and its ease of removal by filtration.

Solvent

The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents are ideal as they can solvate the cation of the base but do not solvate the nucleophile, thus enhancing its reactivity.[3]

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are excellent polar aprotic solvents that facilitate SN2 reactions.[4]

  • Acetonitrile (CH₃CN): Another suitable polar aprotic solvent.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): These can also be effective solvents for this type of reaction.

Recommendation: DMF is a highly effective solvent for this alkylation, though care must be taken to ensure it is anhydrous.

Experimental Protocols

Protocol 1: Classical N-Alkylation

This protocol describes a standard method for the N-ethylation of 4-butylaminobenzoic acid.

Materials:

  • 4-Butylaminobenzoic Acid (1.0 eq)

  • Ethyl Iodide (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-butylaminobenzoic acid and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to create a stirrable suspension (approximately 5-10 mL of solvent per gram of starting material).

  • Begin stirring the mixture and add ethyl iodide dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of DMF or ethyl acetate.

  • Pour the filtrate into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(N-butyl-N-ethylamino)benzoic acid.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble reactant and an organic-soluble reactant.[12] It can often be performed under milder conditions and with less expensive solvent systems.[12][13]

Materials:

  • 4-Butylaminobenzoic Acid (1.0 eq)

  • Ethyl Bromide (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH), concentrated aqueous solution

  • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.1 eq)

  • Toluene or a similar non-polar organic solvent

  • Standard reaction and workup equipment

Procedure:

  • In a round-bottom flask, combine 4-butylaminobenzoic acid, toluene, and the phase-transfer catalyst (TBAB).

  • Add the aqueous solution of the base (e.g., 50% w/w NaOH) or solid potassium carbonate.

  • Add ethyl bromide to the vigorously stirred biphasic mixture.

  • Heat the reaction to 70-90 °C.

  • Monitor the reaction by TLC or HPLC. The reaction time may be significantly shorter than the classical method.

  • Upon completion, cool the reaction to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product as described in Protocol 1.

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., K₂CO₃) Nucleophile_Salt Deprotonated Substrate Base->Nucleophile_Salt Deprotonation Catalyst_Cycle Q⁺X⁻ (TBAB) Nucleophile_Salt->Catalyst_Cycle Ion Exchange Substrate 4-Butylaminobenzoic Acid Alkyl_Halide Ethyl Halide Product Alkylated Product Alkyl_Halide->Product Product->Catalyst_Cycle Regenerates Catalyst Catalyst_Cycle->Alkyl_Halide Alkylation in Organic Phase

Figure 2: Phase-transfer catalysis workflow for N-alkylation.

Data Presentation and Characterization

ParameterClassical MethodPTC Method
Alkylating Agent Ethyl IodideEthyl Bromide
Base K₂CO₃ (solid)K₂CO₃ or aq. NaOH
Solvent DMFToluene/Water
Catalyst NoneTBAB
Temperature 60-80 °C70-90 °C
Typical Yield Good to ExcellentGood to Excellent
Advantages Simple setupMilder conditions, potentially faster
Disadvantages Harsher solventRequires vigorous stirring

Characterization of 4-(N-Butyl-N-ethylamino)benzoic Acid:

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the ethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the characteristic vibrational frequencies of the functional groups.

  • Melting Point: To assess the purity of the crystalline product.

Safety and Handling

  • Ethyl Halides: Ethyl iodide and ethyl bromide are toxic and should be handled in a well-ventilated fume hood. They are also lachrymators.

  • DMF: DMF is a skin and respiratory irritant. Avoid contact and inhalation.

  • Bases: Concentrated bases like NaOH are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE when handling chemicals. Ensure all reactions are conducted in a fume hood.

Conclusion

The N-alkylation of 4-butylaminobenzoic acid with ethyl halides is a robust and versatile reaction. The choice between a classical approach with a polar aprotic solvent and a phase-transfer catalyzed method will depend on the specific requirements of the synthesis, such as scale, cost, and available equipment. By carefully selecting reagents and controlling reaction conditions, high yields of the desired 4-(N-butyl-N-ethylamino)benzoic acid can be achieved. The protocols provided herein offer a solid foundation for researchers to successfully perform this important transformation.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of N-Alkyl Derivatives of p-Aminobenzoic Acid. Journal of the American Chemical Society, 68(1), 113–116.
  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Filo. (2025, October 14). Mechanism of reaction between ethyl bromide and ethyl iodide. [Link]

  • Toke, S. M., & Mahajan, S. W. (2005). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Arkivoc, 2005(12), 113-123.
  • Gauth. (n.d.). Ethyl iodide undergoes SN2 reaction faster than ethyl bromide, Why?. [Link]

  • Chegg. (2024, October 30). Solved Ethyl iodide (Tb = 72 oC) is used as the alkly. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • Rock Chemicals, Inc. (2025, April 11). Ethyl Bromide vs. Other Alkyl Halides: What Sets It Apart?. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

  • Wikipedia. (n.d.). Alkylation. [Link]

Sources

Application Note: Precision Design of Lipophilic Local Anesthetic Analogs via Mixed-Amine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the rational design and synthesis of local anesthetic (LA) analogs, specifically focusing on the modulation of the hydrophilic amine tail to optimize lipophilicity (logP) and ionization constants (pKa).

Local anesthetics function by blocking voltage-gated sodium channels (


) in neuronal membranes.[1][2][3] The "Hydrophilic-Lipophilic Balance" (HLB) is the critical determinant of efficacy. The Meyer-Overton correlation  dictates that potency generally increases with lipophilicity; however, excessive lipophilicity leads to systemic toxicity (e.g., cardiotoxicity) and poor solubility.

The "Mixed Amine" Strategy: Standard LAs often utilize symmetric amines (e.g., diethylamine in Lidocaine). This protocol introduces a Mixed Amine Intermediate strategy, utilizing asymmetric secondary amines or heterocyclic amines during the nucleophilic substitution step. This allows for precise "tuning" of the steric bulk and electronic environment around the nitrogen center, thereby modulating the pKa to ensure optimal membrane penetration (un-ionized form) and intracellular channel binding (cationic form).

Mechanism of Action & Design Logic

The efficacy of an LA is governed by a dual-state mechanism. The molecule must penetrate the lipid bilayer as a neutral base (


), but bind to the channel receptor as a protonated cation (

).
Pathway Visualization

The following diagram illustrates the kinetic pathway of the anesthetic from injection to channel blockade.

LA_Mechanism Extracellular Extracellular Space (pH 7.4) LA_Base_Ext LA (Base) Lipophilic Membrane Lipid Bilayer (Hydrophobic Barrier) LA_Base_Int LA (Base) Membrane->LA_Base_Int Penetration Intracellular Intracellular Axoplasm (pH ~7.1) Channel Na+ Channel (Receptor Site) LA_Base_Ext->Membrane Diffusion LA_Cation_Ext LA-H+ (Cation) Hydrophilic LA_Base_Ext->LA_Cation_Ext Equilibrium (pKa) LA_Cation_Int LA-H+ (Cation) Active Form LA_Base_Int->LA_Cation_Int Re-ionization (Lower pH) LA_Cation_Int->Channel Blockade

Caption: Kinetic pathway of Local Anesthetics. Efficacy depends on the equilibrium between the penetrating base and the binding cation.

Experimental Protocol: Synthesis of Mixed-Amine Analogs

This protocol utilizes a modular Amino-Amide Scaffold approach (Lidocaine-type), which offers superior hydrolytic stability compared to esters.

Reaction Scheme Overview:

  • Acylation: 2,6-Dimethylaniline + Chloroacetyl chloride

    
    
    
    
    
    -Chloroacetamide intermediate.
  • Nucleophilic Substitution (The "Mixed Amine" Step): Intermediate + Secondary Amine (

    
    ) 
    
    
    
    Final Analog.
Materials & Reagents
  • Precursor: 2,6-Dimethylaniline (99%).

  • Acylating Agent: Chloroacetyl chloride.[4][5]

  • Solvents: Glacial acetic acid, Toluene, Acetone.

  • Base: Sodium acetate (buffer), Potassium carbonate (

    
    ).
    
  • Amine Library (The Variable):

    • Reference: Diethylamine.[4][5][6]

    • Target A (Lipophilic): N-Ethylbutylamine (Mixed chain).

    • Target B (Steric): 2-Methylpiperidine (Cyclic/Hindered).

Detailed Workflow
Step 1: Synthesis of

-Chloro-2,6-dimethylacetanilide (The Scaffold)

This step creates the lipophilic head and the electrophilic linker.

  • Setup: Chill a mixture of 2,6-dimethylaniline (0.1 mol) and glacial acetic acid (100 mL) to 10°C in a 500 mL Erlenmeyer flask.

  • Addition: Add chloroacetyl chloride (0.11 mol) dropwise over 20 minutes. Caution: Exothermic.

  • Buffering: Add 500 mL of 0.33M aqueous sodium acetate solution rapidly. This precipitates the amide and neutralizes HCl.

  • Isolation: Filter the white precipitate using vacuum filtration. Wash with cold water (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Checkpoint: Verify purity via TLC (Silica, 30% EtOAc/Hexane).

Step 2: Mixed Amine Diversification (Nucleophilic Substitution)

This step introduces the variable hydrophilic tail.

  • Reaction Matrix: Prepare 3 separate round-bottom flasks (50 mL).

    • Flask 1: Scaffold (1.0 g) + Diethylamine (3.0 eq) [Control].

    • Flask 2: Scaffold (1.0 g) + N-Ethylbutylamine (3.0 eq) [Mixed Acyclic].

    • Flask 3: Scaffold (1.0 g) + 2-Methylpiperidine (3.0 eq) [Cyclic/Hindered].

  • Solvent: Add Toluene (15 mL) to each flask.

  • Reflux: Heat to reflux (110°C) with stirring for 4–6 hours. Monitor by TLC for disappearance of the chloro-intermediate.

  • Extraction (Self-Validating Purification):

    • Cool to room temperature.[5] Filter off the amine-hydrochloride salt precipitate.

    • Transfer filtrate to a separatory funnel.[5][6]

    • Acid Wash: Extract with 3M HCl (

      
       mL).[5] Rationale: The product (amine) moves to the aqueous phase; non-basic impurities stay in organic.
      
    • Basification: Collect aqueous layer, cool on ice, and basify to pH >10 with 30% KOH. The product will oil out.

    • Final Extraction: Extract the basic aqueous layer with Pentane or Diethyl Ether (

      
       mL).
      
  • Isolation: Dry organic layer over

    
    , filter, and evaporate solvent to yield the crude oil. Convert to Hydrochloride salt using HCl/Ethanol if solid is required.
    

Characterization & Biological Evaluation[7][8]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_amines Step 2: Mixed Amine Diversification Start Start: 2,6-Dimethylaniline Step1 Step 1: Acylation (+ Chloroacetyl Chloride) Start->Step1 Intermed Intermediate: alpha-Chloroacetamide Step1->Intermed Rxn1 Rxn A: + Diethylamine (Symmetric) Intermed->Rxn1 Rxn2 Rxn B: + N-Ethylbutylamine (Asymmetric/Mixed) Intermed->Rxn2 Rxn3 Rxn C: + 2-Methylpiperidine (Cyclic) Intermed->Rxn3 Purify Step 3: Acid/Base Extraction (Purification) Rxn1->Purify Rxn2->Purify Rxn3->Purify Final Final Analogs (HCl Salts) Purify->Final

Caption: Modular synthesis workflow allowing for parallel generation of mixed-amine analogs.

Data Analysis: Structure-Activity Relationship (SAR)

The following table summarizes expected outcomes based on standard SAR principles for LAs.

Analog TypeAmine StructureLogP (Est.)pKa (Est.)[7]Onset SpeedDurationToxicity Risk
Control Diethyl (Symmetric)2.37.9FastModerateLow
Mixed Acyclic N-Ethyl-N-butyl3.18.2ModerateLongModerate
Cyclic Piperidine2.68.1FastModerateLow
Hindered 2-Methylpiperidine2.97.7Very FastLongModerate

Key Insights:

  • LogP: Increasing alkyl chain length (Ethyl

    
     Butyl) increases LogP, enhancing potency and duration but slowing onset due to sequestration in myelin sheaths.
    
  • pKa: Steric hindrance near the nitrogen (e.g., 2-methylpiperidine) generally lowers pKa by destabilizing the protonated form. A lower pKa (closer to physiological pH 7.[7]4) increases the fraction of un-ionized base, speeding up membrane penetration and onset.[8]

Validation Protocols
  • LogP Determination: Use HPLC with a C18 column. Measure retention time (

    
    ) relative to standards with known logP.
    
    • Mobile Phase: Methanol/Water (buffered to pH 7.4).

  • pKa Determination: Potentiometric titration. Dissolve 20 mg of Analog-HCl in 20 mL water. Titrate with 0.01 M NaOH and plot pH vs. volume. The inflection point represents the pKa.

References

  • Becker, D. E., & Reed, K. L. (2006). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress. Retrieved from [Link]

  • Malamed, S. F. (2019). Handbook of Local Anesthesia. Elsevier. (Standard Text for LA Mechanism).
  • Tetzlaff, J. E. (2000). Clinical Pharmacology of Local Anesthetics. Butterworth-Heinemann. (Reference for SAR and Lipophilicity).
  • Bajjou, Z., et al. (2014). Synthesis and characterization of several local anaesthetics. Semantic Scholar. Retrieved from [Link]

  • RSC Publishing. (2019). Synthesis and biological activities of local anesthetics. Retrieved from [Link]

Sources

Scalable synthesis routes for CAS 1020932-89-1

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-[Butyl(ethyl)amino]benzoic acid (CAS 1020932-89-1) [1]

Part 1: Strategic Analysis & Route Selection

Target Molecule Profile:

  • Chemical Name: 4-[Butyl(ethyl)amino]benzoic acid[1][2][3][4][5][6][7][8]

  • CAS Number: 1020932-89-1[1][2][4][5][6][8][9]

  • Molecular Formula: C₁₃H₁₉NO₂[1][5]

  • Molecular Weight: 221.30 g/mol [1][6]

  • Application: Key intermediate for functional materials (liquid crystals) and pharmaceutical building blocks (structural analog to repaglinide/benzocaine derivatives).[1]

Synthesis Strategy: For the scalable production of CAS 1020932-89-1, we evaluate two primary methodologies. The choice depends on starting material availability and facility capabilities (specifically hydrogenation vs. high-temperature reactors).[1]

  • Route A: Nucleophilic Aromatic Substitution (SₙAr) – Recommended for Reliability [1]

    • Mechanism: Displacement of a leaving group (Fluorine/Chlorine) on a 4-halobenzoate ester by N-ethylbutylamine, followed by saponification.[1]

    • Advantage: Convergent synthesis; avoids the formation of over-alkylated quaternary ammonium byproducts common in direct alkylation; high regioselectivity.[1]

    • Scalability: High.[1] Uses standard stirred-tank reactors (STR); no high-pressure hydrogenation required.[1]

  • **Route B: Stepwise Reductive Amination – Alternative (Green Chemistry) **

    • Mechanism: Sequential reductive alkylation of Ethyl 4-aminobenzoate (Benzocaine) using aldehydes (Butanal then Acetaldehyde).[1]

    • Advantage: Uses inexpensive Benzocaine; avoids halogenated waste.[1]

    • Challenge: Requires strict control of stoichiometry to prevent bis-alkylation (e.g., dibutyl or diethyl impurities) and requires hydrogenation equipment.[1]

Decision: This protocol details Route A (SₙAr) as the primary scalable method due to its superior impurity profile and operational robustness at kilogram scale.[1]

Part 2: Process Logic & Visualization

The following diagram illustrates the convergent SₙAr workflow (Route A) and the stepwise alternative (Route B).

SynthesisRoutes Figure 1: Convergent SₙAr Synthesis Route for CAS 1020932-89-1 Start_A Ethyl 4-fluorobenzoate (CAS 451-46-7) Intermediate_1 Ethyl 4-[butyl(ethyl)amino]benzoate (Ester Intermediate) Start_A->Intermediate_1 Step 1: SnAr Coupling K2CO3, DMSO, 100°C Reagent_A N-Ethylbutylamine (CAS 13360-63-9) Reagent_A->Intermediate_1 Target 4-[Butyl(ethyl)amino]benzoic acid (CAS 1020932-89-1) Intermediate_1->Target Step 2: Saponification NaOH, MeOH/H2O Start_B Ethyl 4-aminobenzoate (Benzocaine) Step_B1 Reductive Amination (Butanal / NaBH(OAc)3) Start_B->Step_B1 Route B (Alt) Step_B1->Intermediate_1 + Acetaldehyde

Caption: Figure 1 outlines the preferred SₙAr route (solid lines) utilizing Ethyl 4-fluorobenzoate, contrasting with the stepwise alkylation route (dotted).

Part 3: Detailed Experimental Protocol (Route A)

Step 1: SₙAr Coupling

Objective: Synthesis of Ethyl 4-[butyl(ethyl)amino]benzoate. Reaction: Ethyl 4-fluorobenzoate + N-Ethylbutylamine + Base → Product + HF(salt)

Materials:

  • Ethyl 4-fluorobenzoate (1.0 eq)[1]

  • N-Ethylbutylamine (1.2 eq)[1]

  • Potassium Carbonate (K₂CO₃), anhydrous, milled (1.5 eq)[1]

  • DMSO (Dimethyl sulfoxide) [Solvent volume: 5 mL/g of substrate][1]

Protocol:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Inert the system with Nitrogen (N₂).[1]

  • Charging: Charge DMSO and Ethyl 4-fluorobenzoate into the reactor. Stir to dissolve.

  • Base Addition: Add milled K₂CO₃. Note: Milling increases surface area, critical for heterogeneous SₙAr reactions.[1]

  • Amine Addition: Add N-Ethylbutylamine slowly via addition funnel.

  • Reaction: Heat the mixture to 100°C . Maintain agitation at 300-400 RPM.

    • Process Control (IPC): Monitor by HPLC after 12 hours.[1] Target: < 2% starting material.

    • Mechanism Note: The ester group acts as an electron-withdrawing group (EWG) at the para position, activating the ring for nucleophilic attack by the secondary amine.[1]

  • Workup:

    • Cool reaction mass to 25°C.

    • Quench by pouring into ice-water (10 volumes relative to DMSO).

    • Extract with Ethyl Acetate (3 x 4 volumes).[1]

    • Wash combined organics with Brine to remove residual DMSO.[1]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.[1]

    • Yield Expectation: 85-92% as a viscous yellow oil.[1]

Step 2: Ester Hydrolysis (Saponification)

Objective: Conversion to the free acid (CAS 1020932-89-1).[1]

Materials:

  • Crude Intermediate from Step 1 (1.0 eq)[1]

  • Sodium Hydroxide (NaOH), 4M aqueous solution (2.0 eq)[1]

  • Methanol (MeOH) [Solvent volume: 5 mL/g of substrate][1]

Protocol:

  • Dissolution: Dissolve the crude ester in MeOH.

  • Hydrolysis: Add 4M NaOH solution dropwise.

  • Reaction: Heat to 60°C (mild reflux) for 2-4 hours.

    • IPC:[1] Monitor disappearance of ester peak by TLC or HPLC.[1]

  • Isolation:

    • Evaporate MeOH under reduced pressure.[1]

    • Dilute the aqueous residue with water.[1]

    • Acidification: Cool to 0-5°C. Slowly adjust pH to 3.0–4.0 using 2M HCl.

    • Observation: The product will precipitate as a solid.[1]

  • Purification:

    • Filter the solid.[1]

    • Wash the cake with cold water (2x) to remove inorganic salts.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) if purity is <98%.[1]

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Analytical Specifications & Quality Control

Data summarized below defines the acceptance criteria for the final API/Intermediate.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.5% (Area %)HPLC (C18, ACN/Water + 0.1% TFA)
¹H NMR Consistent with structure400 MHz, DMSO-d₆
Mass Spec [M+H]⁺ = 222.15 ± 0.5LC-MS (ESI+)
Water Content ≤ 0.5% w/wKarl Fischer
Residual Solvents MeOH < 3000 ppm, DMSO < 5000 ppmGC-HS

Key NMR Diagnostics (Predicted):

  • Aromatic Protons: Two doublets (AA'BB' system) around δ 7.8 (2H, ortho to COOH) and δ 6.7 (2H, ortho to N).[1]

  • N-Ethyl: Quartet (~3.4 ppm) and Triplet (~1.1 ppm).[1]

  • N-Butyl: Triplet (~3.3 ppm), Multiplets (~1.5, 1.3 ppm), Triplet (~0.9 ppm).[1]

References

  • Nucleophilic Aromatic Substitution (SₙAr)

    • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (General mechanism grounding).[1]

    • Process Scale-up of SₙAr Reactions: Org.[1] Process Res. Dev. 2008, 12, 3, 522–529.[1] Link[1]

  • Compound Identification & Properties

    • National Center for Biotechnology Information.[1] (2024).[1] PubChem Compound Summary for CID 59463943, 4-[Butyl(ethyl)amino]benzoic acid. Retrieved February 25, 2026.[1] Link

    • CAS Common Chemistry.[1] Search for CAS 1020932-89-1. Link

  • Safety & Handling

    • Sigma-Aldrich.[1] Safety Data Sheet: Ethyl 4-fluorobenzoate. Link[1]

  • Alternative Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

Sources

Troubleshooting & Optimization

Removing unreacted starting materials from 4-[butyl(ethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-4BEAB-001 Status: Open Subject: Removal of unreacted starting materials and intermediates from 4-[butyl(ethyl)amino]benzoic acid.[1][2][3][4]

Executive Summary & Chemical Profile

Welcome to the technical guide for refining 4-[butyl(ethyl)amino]benzoic acid . This molecule presents a classic purification challenge due to its amphoteric nature .[1][3] It possesses both a basic functional group (tertiary aniline) and an acidic functional group (carboxylic acid).[1][3][4]

Successful purification relies on exploiting these ionization states.[1][3] While simple starting materials like alkyl halides are easily removed, the critical challenge is often separating the target tertiary amine from the mono-alkylated secondary amine intermediate (e.g., 4-(butylamino)benzoic acid), which shares similar solubility profiles.[1][2][3][4]

Target Molecule Data:

PropertyValue / CharacteristicImplication for Purification
Structure Tertiary Aromatic Amine + Carboxylic AcidExists as a zwitterion at neutral pH.[1][2][3][4]
pKa (Acid) ~4.2 - 4.8 (Carboxyl)Soluble in alkaline aqueous solutions (pH > 8).[1][2][3][4]
pKa (Base) ~2.5 - 5.0 (Aniline nitrogen)Soluble in acidic aqueous solutions (pH < 2).[1][2][3][4]
LogP ~3.4 (Moderate Lipophilicity)Soluble in organic solvents (DCM, EtOAc) when non-ionized.[1][2][3][4]
Key Impurity Secondary Amine (Mono-alkylated)Hardest to remove via simple extraction; requires chemical differentiation.[1][2][3][4]
Primary Purification Protocol: The pH-Swing Extraction[1][2][3]

Objective: Remove neutral impurities (unreacted alkyl halides) and non-amphoteric byproducts.[1][3][4] Mechanism: This protocol forces the target molecule into the aqueous phase as a salt, leaving non-acidic organic impurities behind.[5]

Workflow Diagram (Logic Flow)

AcidBaseExtraction Start Crude Reaction Mixture Dissolve Dissolve in dilute NaOH (pH 10-12) Start->Dissolve Sep1 Liquid-Liquid Extraction (Wash with Ethyl Acetate/DCM) Dissolve->Sep1 OrgLayer1 Organic Layer (Contains Alkyl Halides, Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target as Benzoate Salt) Sep1->AqLayer1 Keep Acidify Acidify to pH ~3.5-4.0 (Isoelectric Point) AqLayer1->Acidify Precip Target Precipitates (Zwitterion Form) Acidify->Precip

Figure 1: The pH-swing extraction logic isolates the amphoteric target from neutral organic impurities.[1][2][3][4]

Step-by-Step Protocol
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH . Ensure the pH is >10.[6] The solution should become clear as the carboxylic acid deprotonates to form the sodium benzoate salt.

    • Why: This locks the target into the aqueous phase. Unreacted alkyl halides (butyl bromide/ethyl iodide) remain water-insoluble.[1][2][3][4]

  • Organic Wash:

    • Extract the aqueous solution twice with DCM (Dichloromethane) or Ethyl Acetate .[1][2][3]

    • Validation: Check the organic layer by TLC. It should contain the fast-moving spots corresponding to alkyl halides or neutral side products.[1][3]

    • Discard the organic layer. [1][2]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl or Glacial Acetic Acid dropwise with vigorous stirring.

    • Critical Endpoint: Adjust pH to approx. 3.5 – 4.5 . This is the isoelectric point where the zwitterion forms and solubility is lowest [1].

    • Observation: A thick precipitate should form.[1][3]

  • Filtration:

    • Filter the solid and wash with cold water to remove inorganic salts (NaCl).[1]

Advanced Troubleshooting: Removing Secondary Amines

Issue: The crude contains 4-(butylamino)benzoic acid (mono-alkylated intermediate).[1][2][3][4] Problem: Both the target (tertiary) and impurity (secondary) are amphoteric. They will both follow the extraction path in Module 2. Solution: Chemical Modification (Acetylation).[1][3][4]

The "Scavenger" Protocol: Since tertiary amines cannot be acylated, we can selectively react the secondary amine impurity with acetic anhydride to form a neutral amide. This changes the impurity's basicity, allowing separation.[4]

Workflow Diagram (Chemical Separation)

ScavengerProtocol Mix Mixture: Tertiary Amine (Target) + Secondary Amine (Impurity) React Add Acetic Anhydride (Selective Acetylation) Mix->React Result Result: Tertiary Amine (Basic) + Amide (Neutral) React->Result Extract Acid Wash (HCl) Result->Extract AqLayer Aqueous Layer (Target as Cation) Extract->AqLayer Target OrgLayer Organic Layer (Amide Impurity) Extract->OrgLayer Impurity

Figure 2: Using selective acetylation to differentiate secondary amine impurities from the tertiary amine target.[1][2][3][4]

Step-by-Step Protocol
  • Acylation:

    • Dissolve the semi-purified mixture in dry DCM.

    • Add 1.1 equivalents of Acetic Anhydride (relative to the estimated impurity amount) and a catalytic amount of Pyridine.

    • Stir at room temperature for 1 hour.

    • Mechanism:[1][2][3][6][7][8][9] The secondary amine reacts to form an amide (non-basic).[1][3] The tertiary amine target remains unreacted [2].

  • Acid Extraction:

    • Wash the DCM solution with 1M HCl .[1]

    • Target Behavior: The target (tertiary amine) protonates and moves to the Aqueous Layer .[1]

    • Impurity Behavior: The newly formed amide is not basic enough to protonate significantly and stays in the Organic Layer .[1]

  • Recovery:

    • Separate the layers.[8][10] Keep the Aqueous Layer .[1]

    • Basify the aqueous layer (pH ~10) with NaOH to regenerate the free amine.[1]

    • Extract back into DCM, dry over MgSO4, and evaporate.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but it should be a solid. What happened? A: This is common with dialkylamino benzoic acids.[1][3] It usually indicates trace solvent retention or impurities disrupting the crystal lattice.

  • Fix: Triturate the oil with Hexanes or Pentane .[1] Scratch the side of the flask with a glass rod to induce nucleation. Alternatively, dissolve in minimum hot Ethanol and add water until turbid, then cool slowly [3].[4]

Q: Can I use chromatography instead of extraction? A: Yes, but it is often unnecessary.[1][4] If you must use silica gel:

  • Warning: The carboxylic acid will streak on standard silica.[1]

  • Fix: Use 1% Acetic Acid in your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid) to keep the proton on the carboxylic acid, or use an amine-functionalized silica column to avoid tailing [4].[1][2][3][4]

Q: How do I remove the color? A: Aromatic amines oxidise easily, turning yellow/brown.[1]

  • Fix: During the acidification step (Module 2, Step 3), add a small amount of Sodium Bisulfite or Sodium Metabisulfite to the aqueous solution before precipitating.[1] This reduces colored oxidation byproducts [5].[1][3]

References
  • PubChem. (2025).[1][3][4][11][12] 4-(Butylamino)benzoic acid | Chemical and Physical Properties.[1][2][3][4] National Library of Medicine.[1] Link[1][2][3][4]

  • Vogel, A. I. (1989).[1][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3][4] Longman Scientific & Technical.[1][3] (Standard reference for separation of amine classes via acetylation).

  • Sigma-Aldrich. (2025).[1][2][3][4] Product Specification: 4-(Butylamino)benzoic acid.[1][2][3][4]Link[1][2][3][4]

  • Biotage. (2023).[1][3][4][8] Is there an easy way to purify organic amines?Link

  • Athabasca University. (2025).[1][3][4] Experiment 17: Multi-step synthesis: Benzocaine. (Reference for bisulfite decolorization of amino-benzoates). Link

Sources

Preventing oxidation of 4-[butyl(ethyl)amino]benzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-[butyl(ethyl)amino]benzoic acid. This document is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a tertiary aromatic amine, 4-[butyl(ethyl)amino]benzoic acid is susceptible to oxidative degradation, which can compromise sample integrity and experimental outcomes. This guide provides in-depth, evidence-based answers to frequently asked questions and troubleshooting protocols to prevent and address oxidation during storage.

Our approach is grounded in established principles of chemical stability and informed by best practices in handling air-sensitive compounds. We will explore the mechanisms of oxidation, provide actionable preventative measures, and detail analytical methods for detecting degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-[butyl(ethyl)amino]benzoic acid sample changing color (e.g., turning yellow or brown) during storage?

Discoloration of your 4-[butyl(ethyl)amino]benzoic acid sample is a primary indicator of oxidative degradation. Aromatic amines, particularly tertiary amines like the one in your compound, are prone to oxidation when exposed to air (oxygen), light, and even trace metal impurities.[1]

The oxidation process is often a radical chain reaction.[2] The lone pair of electrons on the nitrogen atom makes the amino group an electron-rich center, susceptible to attack by oxidizing agents. This can lead to the formation of colored by-products. The initial step often involves the formation of a radical cation, which can then undergo further reactions, including dimerization or polymerization, leading to complex, often colored, mixtures.

The general mechanism can be visualized as follows:

Aromatic_Amine 4-[butyl(ethyl)amino]benzoic acid Radical_Cation Radical Cation Intermediate Aromatic_Amine->Radical_Cation Oxidizing Agent (O₂, Light, Metal Ions) Oxidized_Products Colored Oxidized Products Radical_Cation->Oxidized_Products Further Reactions

Caption: Simplified oxidation pathway of an aromatic amine.

Q2: What are the ideal storage conditions to prevent the oxidation of 4-[butyl(ethyl)amino]benzoic acid?

To minimize oxidation, it is crucial to control the storage environment. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Lower temperatures slow down the rate of chemical reactions, including oxidation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas prevents oxidative degradation.[4]
Light Amber vial or protection from lightAromatic amines can be light-sensitive, and photolytic degradation can initiate or accelerate oxidation.[1][5]
Container Tightly sealed, airtight containerPrevents the ingress of atmospheric oxygen and moisture.[4]

For long-term storage, placing the compound in a sealed container under an inert atmosphere and storing it in a refrigerator or freezer is the best practice.

Q3: Can I use an antioxidant to stabilize my 4-[butyl(ethyl)amino]benzoic acid sample?

Yes, incorporating a suitable antioxidant can be an effective strategy to inhibit oxidative degradation. Antioxidants function by scavenging free radicals, thereby interrupting the chain reaction of oxidation.[2]

For aromatic amines, hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used. BHT acts as a radical scavenger by donating a hydrogen atom to reactive radicals, forming a stable radical itself that does not propagate the oxidation chain.[6]

When selecting an antioxidant, consider the following:

  • Compatibility: The antioxidant should be soluble in the same solvent as your compound if it is in solution and should not react with the compound itself.

  • Concentration: Typically, a low concentration of antioxidant (e.g., 0.01-0.1%) is sufficient.

  • Application: Ensure the chosen antioxidant does not interfere with your downstream experiments.

Q4: How can I detect and quantify the oxidation of my 4-[butyl(ethyl)amino]benzoic acid sample?

The most common and reliable method for detecting and quantifying the degradation of your compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method can separate the parent compound from its degradation products.

Key aspects of developing such a method include:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for separating aromatic compounds.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The pH of the buffer can be adjusted to optimize the separation.

  • Detection: UV detection at a wavelength where 4-[butyl(ethyl)amino]benzoic acid has significant absorbance (e.g., around 280-310 nm) is appropriate.

  • Forced Degradation: To validate that your HPLC method is stability-indicating, you can perform forced degradation studies.[8][9] This involves intentionally degrading a sample of your compound under various stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products. The method should be able to resolve the parent peak from all the degradation product peaks.[10][11]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of 4-[butyl(ethyl)amino]benzoic acid.

cluster_0 Troubleshooting Flow Start Observed Degradation (e.g., color change) Visual_Inspection Visual Inspection: Confirm color change, check for precipitation Start->Visual_Inspection Check_Storage Review Storage Conditions: - Temperature - Atmosphere (Inert Gas) - Light Exposure - Container Seal Visual_Inspection->Check_Storage Analytical_Testing Perform Analytical Testing (HPLC) Check_Storage->Analytical_Testing Purity_Check Assess Purity: Compare peak area of parent compound to reference standard Analytical_Testing->Purity_Check Impurity_Profile Analyze Impurity Profile: Identify and quantify degradation products Purity_Check->Impurity_Profile Corrective_Actions Implement Corrective Actions Impurity_Profile->Corrective_Actions Repurify Repurify the sample (if necessary) Corrective_Actions->Repurify Purity below acceptable limits Add_Antioxidant Add an antioxidant (e.g., BHT) Corrective_Actions->Add_Antioxidant Purity acceptable, but long-term stability is a concern Optimize_Storage Optimize storage conditions based on findings Corrective_Actions->Optimize_Storage Storage conditions were suboptimal Monitor Monitor stability of the sample over time Repurify->Monitor Add_Antioxidant->Monitor Optimize_Storage->Monitor

Caption: Troubleshooting workflow for suspected degradation.

Problem: My solid sample of 4-[butyl(ethyl)amino]benzoic acid has turned from white to a yellowish or brownish powder.

Possible Cause: Oxidation due to exposure to air and/or light.

Troubleshooting Steps:

  • Assess the extent of degradation:

    • Visually: Note the intensity of the color change. A slight yellowing may indicate minor surface oxidation, while a dark brown color suggests more significant degradation.

    • Analytically: Dissolve a small, representative sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC. Compare the purity of the discolored sample to a reference standard or a previously analyzed, non-degraded batch.

  • Review your storage protocol:

    • Was the container tightly sealed?

    • Was the headspace flushed with an inert gas (argon or nitrogen) before sealing?

    • Was the sample protected from light (e.g., stored in an amber vial or in a dark location)?

    • What was the storage temperature? Was it consistently maintained?

  • Implement Corrective Actions:

    • If the degradation is minor and the purity is still within an acceptable range for your application, you may be able to continue using the material. For future storage, transfer the material to a clean, dry amber vial, flush thoroughly with an inert gas, seal tightly, and store at 2-8 °C.

    • If the degradation is significant, the material may need to be repurified (e.g., by recrystallization). After purification, store the material under the optimized conditions described above.

    • For long-term storage of high-purity material, consider adding a small amount (e.g., 0.01% w/w) of an antioxidant like BHT before placing it under an inert atmosphere.

Problem: I am observing new, unidentified peaks in the HPLC chromatogram of my 4-[butyl(ethyl)amino]benzoic acid sample over time.

Possible Cause: Formation of degradation products due to oxidation or other degradation pathways.

Troubleshooting Steps:

  • Characterize the degradation products:

    • If you have access to a mass spectrometer (LC-MS), analyze the sample to determine the molecular weights of the impurity peaks. This can provide clues about the degradation pathway. For example, an increase in mass of 16 amu could suggest the formation of an N-oxide, a common oxidative degradation product of tertiary amines.[8]

    • Conduct forced degradation studies to see if you can intentionally generate the same impurities under specific stress conditions (e.g., exposure to hydrogen peroxide for oxidation).[9] This can help confirm the nature of the degradation.

  • Evaluate the impact of potential catalysts:

    • Consider the source and synthesis of your 4-[butyl(ethyl)amino]benzoic acid. Residual metal catalysts from the synthesis process can sometimes accelerate degradation.[12] If you suspect this, you may need to repurify the material.

  • Optimize your analytical method:

    • Ensure your HPLC method is robust and provides baseline separation of the parent compound from all degradation products. You may need to adjust the mobile phase composition, gradient, or column type.

  • Implement Preventative Measures:

    • Based on the identified degradation pathway, implement the appropriate storage and handling procedures as outlined in the FAQs. If oxidative degradation is confirmed, the use of an inert atmosphere and antioxidants is strongly recommended.

Experimental Protocols

Protocol 1: Preparation of 4-[butyl(ethyl)amino]benzoic acid for Long-Term Storage

This protocol describes the steps for packaging a solid sample of 4-[butyl(ethyl)amino]benzoic acid to maximize its stability.

cluster_1 Long-Term Storage Protocol Start Start: Solid Sample Weigh Weigh the desired amount into a clean, dry amber glass vial. Start->Weigh Add_Antioxidant Optional: Add antioxidant (e.g., 0.01% w/w BHT). Weigh->Add_Antioxidant Inert_Gas Place the open vial in a glove box or use a Schlenk line to flush with inert gas (Ar or N₂). Add_Antioxidant->Inert_Gas Flush Cycle between vacuum and inert gas fill (3x) to ensure a completely inert atmosphere. Inert_Gas->Flush Seal Tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE). Flush->Seal Label Label the vial clearly with the compound name, date, and storage conditions. Seal->Label Store Store the sealed vial at 2-8 °C in a dark location. Label->Store

Caption: Workflow for preparing a sample for long-term storage.

Materials:

  • 4-[butyl(ethyl)amino]benzoic acid (solid)

  • Amber glass vial with a PTFE-lined cap

  • Spatula

  • Analytical balance

  • Inert gas source (Argon or Nitrogen)

  • Glove box or Schlenk line (recommended)

Procedure:

  • Select a clean, dry amber glass vial of an appropriate size to minimize headspace.

  • Carefully weigh the desired amount of 4-[butyl(ethyl)amino]benzoic acid into the vial.

  • (Optional) If using an antioxidant, add the appropriate amount and gently mix to distribute it evenly.

  • Place the open vial into a glove box with an inert atmosphere or attach it to a Schlenk line.

  • If using a Schlenk line, evacuate the vial under vacuum and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen has been removed.

  • Securely seal the vial with the PTFE-lined cap.

  • Label the vial with the compound name, batch number, date, and storage conditions ("Store at 2-8 °C under inert gas").

  • Place the vial in a refrigerator for storage.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Aromatic Amines. (n.d.). Benchchem.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • A Comparative Guide to Bis[4-(2-phenyl-2-propyl)phenyl]amine and Butylated Hydroxytoluene (BHT) as Antioxidants. (n.d.). Benchchem.
  • Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • Bacterial degradation of monocyclic aromatic amines. (n.d.). PMC - NIH.
  • Butylated hydroxytoluene. (n.d.). Wikipedia.
  • Aromatic Amines Antioxidants. (n.d.). Performance Additives.
  • stability-indicating hplc method: Topics by Science.gov. (n.d.).
  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2004, July 15). PubMed.
  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.).
  • Chromatogram of oxidative stress induced degradation of p -aminobenzoic acid and methoxsalen. (n.d.). ResearchGate.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research - ACS Publications.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.

Sources

Technical Support Center: HPLC Optimization for N-Alkyl Amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of N-butyl-N-ethyl and N,N-dibutyl Analogs

Lead Scientist: Senior Application Specialist, Chromatography Division[1]

Welcome to the Technical Support Center

You are likely facing a resolution challenge involving structural homologs. Whether you are analyzing parent secondary amines or their nitrosamine impurities (e.g., NBEA vs. NDBA), the core challenge is the subtle hydrophobicity difference between an ethyl group (C2) and a butyl group (C4) on the nitrogen core.

This guide moves beyond generic "try a C18 column" advice. We will engineer a separation based on the physicochemical properties of your analytes.

Part 1: The Core Separation Logic (The "Why")

Before touching the HPLC, you must understand the mechanism. You are separating two secondary amines (or their nitroso-derivatives) that differ by exactly two methylene (-CH₂-) units.

AnalyteStructureHydrophobicity (LogP)Elution Order (Reversed Phase)
Analyte A (N-butyl-N-ethyl)Asymmetric (C4 + C2 chains)LowerElutes First
Analyte B (N,N-dibutyl)Symmetric (C4 + C4 chains)HigherElutes Second

The Critical Decision: pH Control Secondary amines have pKa values typically between 10.5 and 11.0.

  • At Neutral pH (pH 7): Both are ~99.9% ionized (positively charged). They will interact with free silanols on the silica surface, causing severe peak tailing .[1]

  • The Fix: You must drive the equilibrium to one extreme—either fully charged (Low pH) or fully neutral (High pH).

Part 2: Method Development Protocols

Strategy A: The "High pH" Approach (Recommended)

Best for: Maximizing retention and peak symmetry.

By operating at pH 11-12, you suppress the ionization of the amines. The neutral molecules interact purely through hydrophobic partitioning with the stationary phase, maximizing the selectivity between the Ethyl and Butyl chains.

Required Column: Hybrid-Silica (e.g., Waters XBridge BEH C18) or Polymer-coated (e.g., Phenomenex Gemini NX-C18).[1] Do not use standard silica columns; they will dissolve.

Protocol:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 30% B[1]

    • 10 min: 80% B[1]

    • Flow: 1.0 mL/min (for 4.6mm ID).

  • Temperature: 40°C (Improves mass transfer for basic compounds).

Strategy B: The "Low pH" Approach (Traditional)

Best for: LC-MS compatibility and standard silica columns.

At pH < 3, analytes are fully protonated.[1] To prevent silanol tailing, we use high ionic strength or specific additives.[1]

Required Column: High-density C18 with end-capping (e.g., Agilent Zorbax StableBond SB-C18 or Waters XSelect HSS T3).

Protocol:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] Note: TFA acts as an ion-pairing agent to mask silanols.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient:

    • Start with a shallower gradient (e.g., 5% to 50% B over 15 mins) because protonated amines are less hydrophobic and elute earlier.[1]

Part 3: Troubleshooting & FAQs

Q1: My N-butyl-N-ethyl peak is tailing significantly (Asymmetry > 1.5). Why?

Diagnosis: Secondary Silanol Interactions. The Fix:

  • If using Low pH: Your buffer concentration is likely too low. Increase TFA to 0.1% or switch to a phosphate buffer (25 mM, pH 2.5) if not using MS. Phosphate suppresses silanol activity better than formate.

  • If using Neutral pH: Stop immediately. Move to pH > 10 using a hybrid column.

Q2: The resolution between the Ethyl and Dibutyl analogs is poor (< 1.5).

Diagnosis: Insufficient Selectivity (


).
The Fix: 
  • Change the Organic Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the amine lone pairs, often enhancing selectivity for methylene group differences (the "methylene selectivity").

  • Lower the Temperature: In Reversed-Phase chromatography, lower temperatures (e.g., 25°C vs 40°C) generally increase the separation factor (

    
    ) for structural isomers, though system pressure will rise.[1]
    
Q3: I see "Ghost Peaks" or carryover in the blank run.

Diagnosis: Amines are "sticky." They adsorb to the metallic surfaces of the HPLC system. The Fix:

  • Needle Wash: Ensure your autosampler needle wash is aggressive. Use 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the amine stays soluble in the wash.

  • Passivation: If the system has been dry, flush with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces.

Part 4: Visualizing the Workflow

The following diagram outlines the decision matrix for optimizing your separation method.

HPLC_Optimization Start Start: Select Separation Mode AnalyteCheck Are Analytes Nitrosamines or Parent Amines? Start->AnalyteCheck ParentAmine Parent Amines (Basic, pKa ~10) AnalyteCheck->ParentAmine Basic Nitrosamine Nitrosamines (Neutral/Weak Base) AnalyteCheck->Nitrosamine Neutral HighPH High pH Strategy (pH > 10) Column: Hybrid C18 (e.g., XBridge) ParentAmine->HighPH Best Peak Shape LowPH Low pH Strategy (pH < 3) Column: C18 + Ion Pairing (TFA) ParentAmine->LowPH If MS Required StandardRP Standard RP Strategy Water/MeOH + Formic Acid Nitrosamine->StandardRP ResolutionCheck Check Resolution (Rs) HighPH->ResolutionCheck LowPH->ResolutionCheck StandardRP->ResolutionCheck Optimize Optimization Loop: 1. Switch ACN -> MeOH 2. Lower Temp ResolutionCheck->Optimize Rs < 1.5 Final Final Method Validated ResolutionCheck->Final Rs > 2.0 Optimize->ResolutionCheck

Caption: Decision tree for selecting mobile phase pH and column chemistry based on analyte basicity.

Part 5: Summary of Column Chemistries

Column ClassRecommended Brand (Example)pH RangeMechanism of Action
Hybrid Silica (High pH) Waters XBridge BEH C181–12Ethylene-bridged hybrid particles resist dissolution at pH 11, allowing analysis of neutral amines.
Polymer Coated Phenomenex Gemini-NX1–12Silica core with polymer shell protects against base attack.
High-Density C18 Agilent Zorbax Eclipse Plus2–9Double end-capping reduces silanol activity for low pH applications.
PFP (Pentafluorophenyl) Restek Raptor FluoroPhenyl2–8Offers alternate selectivity (pi-pi interactions) if C18 fails to separate isomers.

References

  • Waters Corporation. (2020). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2016).[3] Low and High pH Stability of an Agilent Poroshell HPH C18. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Link

Sources

Technical Support Center: Purification of 4-[butyl(ethyl)amino]benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in the purification of 4-[butyl(ethyl)amino]benzoic acid (hereafter referred to as BEABA) via recrystallization. Our objective is to provide not only procedural steps but also the underlying scientific principles and troubleshooting strategies to address common challenges encountered in the laboratory.

A Note on Physicochemical Data: Publicly available experimental data specifically for 4-[butyl(ethyl)amino]benzoic acid is limited. Therefore, this guide will utilize data from its close structural analog, 4-(Butylamino)benzoic acid (CAS 4740-24-3) , as a predictive baseline for properties like melting point and solubility behavior. The principles and troubleshooting steps described are broadly applicable to substituted aromatic carboxylic acids of this nature.

Section 1: Foundational Knowledge & Frequently Asked Questions

This section addresses the fundamental concepts and initial considerations crucial for a successful recrystallization.

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differential solubility. The core principle is that most solids are significantly more soluble in a hot solvent than in the same solvent when it is cold. An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. Any insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution, leaving the more soluble impurities behind in the cold solvent (the "mother liquor").

Q2: What key properties of BEABA influence solvent selection?

Understanding the molecule's structure is paramount. BEABA is an aromatic carboxylic acid with significant nonpolar character due to the N-butyl and N-ethyl substituents.

  • Polarity: The benzene ring and alkyl chains (-CH₂CH₂CH₃ and -CH₂CH₃) make the molecule predominantly nonpolar and hydrophobic. The carboxylic acid (-COOH) and tertiary amine (-N-) groups introduce polar sites capable of hydrogen bonding, but their influence is diminished by the bulky alkyl groups.

  • Solubility: Due to its nonpolar nature, BEABA is expected to be poorly soluble in water but soluble in organic solvents. The ideal recrystallization solvent will be one in which this solubility is highly temperature-dependent.

  • Melting Point: The analog, 4-(Butylamino)benzoic acid, has a reported melting point of 149-151 °C [1]. This is a critical parameter. A chosen solvent must have a boiling point lower than the compound's melting point to prevent the substance from melting in the hot solvent, a phenomenon known as "oiling out."

Q3: How do I select the best solvent system for BEABA?

The "like dissolves like" principle is the starting point. Given BEABA's mixed polarity, a moderately polar solvent or a mixed-solvent system is often ideal.

  • Single-Solvent System: The best choice is a solvent that dissolves BEABA poorly at room temperature but completely upon heating.

  • Mixed-Solvent System: This is a powerful technique used when no single solvent is ideal. It involves a pair of miscible solvents: one in which BEABA is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). The compound is dissolved in a minimum of the hot "good" solvent, and the "bad" solvent is added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.

A preliminary small-scale solvent screen is highly recommended to determine the optimal system empirically.

Section 2: Data & Experimental Protocols

Data Tables

Table 1: Physicochemical Properties of Analog Compound: 4-(Butylamino)benzoic acid

Property Value Source
CAS Number 4740-24-3 [1]
Molecular Formula C₁₁H₁₅NO₂ [2]
Molecular Weight 193.24 g/mol [2]
Melting Point 149-151 °C [1]
Appearance Off-White to Pale Beige Solid [1]

| Solubility | Slightly soluble in Chloroform, Methanol |[1] |

Table 2: Properties of Potential Recrystallization Solvents

Solvent Boiling Point (°C) Polarity Index Notes
Water 100 10.2 Likely a poor solvent unless used as the "anti-solvent" in a mixed pair.
Ethanol 78 4.3 Good starting point. Often used in a mixture with water.
Methanol 65 5.1 Good starting point, but lower boiling point offers a smaller temperature range.
Isopropanol 82 3.9 Good alternative to ethanol.
Acetone 56 5.1 May be too strong a solvent, leading to poor recovery. Low boiling point.
Ethyl Acetate 77 4.4 A moderately polar ester that is often a good choice for compounds of this type.

| Heptane/Hexane | 98 / 69 | ~0.1 | Nonpolar. Likely poor primary solvents but could be effective as anti-solvents. |

Experimental Workflow Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (if needed) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place impure BEABA in Erlenmeyer flask B Add minimum volume of hot solvent A->B C Heat gently to achieve full dissolution B->C D Filter hot solution to remove insoluble impurities C->D Insoluble matter present E Allow filtrate to cool slowly to room temp C->E No insoluble matter D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry crystals thoroughly H->I

Caption: General workflow for purification by recrystallization.

Standard Recrystallization Protocol (Ethanol/Water System)

This protocol uses a common mixed-solvent system suitable for compounds like BEABA.

  • Dissolution: Place 1.0 g of impure BEABA into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Heat a beaker of ethanol on a hot plate. Add the hot ethanol dropwise to the flask while stirring until the BEABA just dissolves. Use the absolute minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are visible, add a slight excess of hot ethanol (~10% more) to prevent premature crystallization. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Saturation: Heat the clear solution to boiling. Add water (the "anti-solvent") dropwise until the solution remains faintly cloudy (turbid).

  • Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals using a Büchner funnel under vacuum filtration.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final solvent composition) to remove any adhering mother liquor.

  • Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a temperature well below the melting point (e.g., 60-70 °C).

Section 3: Troubleshooting Guide

Q: My compound won't dissolve, even after adding a lot of hot solvent. What should I do?

A: This indicates that the solvent is not powerful enough.

  • Causality: The polarity of the chosen solvent is likely too different from that of BEABA. A highly nonpolar molecule like BEABA will not dissolve in a very polar solvent like water[3].

  • Solution:

    • Re-evaluate Solvent Choice: Select a more appropriate solvent based on the solvent screening table (Table 2). For BEABA, a moderately polar solvent like ethanol or ethyl acetate is a better starting point.

    • Switch to Mixed-Solvent System: If you are using a single solvent that is too "poor," consider it as the anti-solvent in a mixed pair. Recover your compound by evaporation and restart the protocol, dissolving it first in a "good" solvent.

Q: My solution is clear and has cooled, but no crystals have formed. What's wrong?

A: This is a very common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.

  • Causality: If too much solvent was added, the solution is not saturated at the lower temperature, and thus the compound remains dissolved. Alternatively, a supersaturated solution may lack a nucleation site to initiate crystal growth.

  • Solutions (in order of application):

    • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide a surface for nucleation[3].

    • Seed the Solution: If you have a small crystal of pure BEABA, add it to the solution. This "seed crystal" provides a template for further crystal growth.

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and attempt to cool it again.

    • Cool Further: Place the flask in an ice-salt bath to achieve a lower temperature, which may be necessary to induce crystallization.

Troubleshooting_No_Crystals Start No Crystals Formed Upon Cooling Scratch Action: Scratch inner surface of flask with glass rod Start->Scratch Seed Action: Add a seed crystal Scratch->Seed No Effect Result Crystals Formed: Success! Scratch->Result Success Reduce Action: Gently boil to reduce solvent volume by ~25% Seed->Reduce No Effect Seed->Result Success Reduce->Start Re-cool

Caption: Troubleshooting decision tree for failure to crystallize.

Q: Instead of solid crystals, an oily liquid has formed. How do I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.

  • Causality: This can happen for several reasons:

    • The boiling point of the solvent is higher than the melting point of the compound.

    • The presence of significant impurities can depress the melting point of the crude material below the temperature of crystallization.

    • The solution is too concentrated, causing the compound to precipitate too quickly at a high temperature.

  • Solutions:

    • Re-dissolve and Dilute: Heat the solution until the oil completely redissolves. Add a small amount (~10-20%) of additional hot solvent to make the solution more dilute.

    • Cool Slowly: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives the molecules more time to arrange into an ordered crystal lattice.

    • Lower Saturation Temperature: In a mixed-solvent system, adding more of the "good" solvent will lower the saturation temperature, potentially below the compound's melting point.

Q: My product crystallized in the funnel during hot filtration. What went wrong?

A: This indicates premature crystallization due to the solution cooling during the filtration step.

  • Causality: The funnel and receiving flask were likely too cold, or the filtration was performed too slowly, allowing the saturated solution to cool below its saturation point.

  • Solutions:

    • Use Excess Solvent: Before filtering, add a small excess of hot solvent (an extra 10-20%) to the solution to ensure the compound remains dissolved even if the temperature drops slightly. This excess can be evaporated after filtration.

    • Pre-heat Equipment: Use a pre-heated filter funnel (a stemless funnel is best) and receiving flask. You can heat them in an oven or by rinsing with hot solvent just before use.

    • Use Fluted Filter Paper: Fluted filter paper increases the surface area and speeds up the filtration process, minimizing cooling time.

References

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95946, 4-(Butylamino)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2017). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... Scientific Diagram. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2482, Butyl 4-aminobenzoate. Retrieved from [Link]

  • Wikipedia. (2024). 4-Aminobenzoic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Chem 8A Lab Manual. Retrieved from [Link]

Sources

Controlling side reactions in the synthesis of mixed N-alkyl PABA derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of mixed N-alkyl p-aminobenzoic acid (PABA) derivatives. It addresses common challenges and offers troubleshooting strategies to control side reactions and optimize synthetic outcomes.

Introduction: The Challenge of Selective N-Alkylation

The synthesis of mixed N-alkyl PABA derivatives is a crucial step in the development of various pharmacologically active compounds, including local anesthetics and anti-inflammatory agents.[1][2][3] The core challenge lies in achieving selective mono-alkylation at the nitrogen atom without inducing undesirable side reactions.[4] The nucleophilic character of both the amino group and the carboxylate group in PABA, along with the increased nucleophilicity of the newly formed secondary amine, creates a landscape ripe for competing reactions. This guide will dissect these challenges and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of PABA?

The primary side reactions encountered are:

  • Over-alkylation (Polyalkylation): The most prevalent issue, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the alkylating agent to yield a tertiary amine or even a quaternary ammonium salt.[4]

  • O-Alkylation: The carboxylate group of PABA can also act as a nucleophile, leading to the formation of the corresponding ester (an O-alkylated product). This is particularly a concern when using "hard" alkylating agents.[5]

  • Lack of Reactivity: In some cases, the desired N-alkylation reaction fails to proceed to completion, resulting in low yields.

Q2: How does the choice of alkylating agent and base influence the reaction outcome?

The interplay between the alkylating agent and the base is critical.

  • Alkylating Agents: The reactivity order is generally alkyl iodides > alkyl bromides > alkyl chlorides. More reactive agents can increase the rate of the desired reaction but may also accelerate over-alkylation. The "hardness" of the electrophile can also direct the reaction; hard electrophiles like dimethyl sulfate tend to favor O-alkylation.[5]

  • Bases: The base deprotonates the amine, increasing its nucleophilicity. A strong, non-nucleophilic base is often preferred to prevent it from competing with the amine for the alkylating agent. Cesium carbonate (Cs₂CO₃) has been shown to be effective in promoting selective mono-N-alkylation of aromatic amines.[6]

Q3: When is it necessary to use a protecting group strategy?

A protecting group strategy is advisable when:

  • You are working with highly reactive alkylating agents where over-alkylation is difficult to control.

  • You observe significant O-alkylation.

  • The synthesis involves multiple steps where the amino or carboxyl group could interfere with subsequent reactions.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of mixed N-alkyl PABA derivatives.

Issue 1: Dominant Over-alkylation (Formation of Tertiary Amines)

Causality: The secondary amine formed after the initial alkylation is often more nucleophilic than the starting primary aniline, leading to a faster second alkylation.

Troubleshooting Workflow:

Caption: Decision workflow for addressing over-alkylation.

Detailed Protocols:

  • Protocol 1: Reductive Amination

    Reductive amination is an excellent alternative to direct alkylation that avoids the issue of over-alkylation.[7] The reaction proceeds via the formation of an imine, which is then reduced in situ.

    Step-by-Step Methodology:

    • Dissolve p-aminobenzoic acid (1 equivalent) and the corresponding aldehyde or ketone (1.1 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[8]

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Protocol 2: Chan-Lam Coupling

    For the introduction of specific alkyl groups, copper-promoted cross-coupling with alkylboronic acids offers high selectivity for mono-alkylation.[4][9]

    Step-by-Step Methodology:

    • To a reaction vessel, add p-aminobenzoic acid (1 equivalent), the alkylboronic acid (1.5 equivalents), copper(II) acetate (0.1 equivalents), and a base such as triethylamine (2 equivalents).

    • Add a suitable solvent, such as dichloromethane or toluene.

    • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Issue 2: Competing O-Alkylation

Causality: The carboxylate anion of PABA is a competing nucleophile, especially with "hard" alkylating agents or under strongly basic conditions. Nitrogen is generally a better nucleophile than oxygen, but reaction conditions can shift the balance.[5]

Troubleshooting Workflow:

G start Significant O-Alkylation (Ester Formation) step1 Use a 'Softer' Alkylating Agent (e.g., Alkyl Iodide) start->step1 outcome1 O-Alkylation Reduced? step1->outcome1 step2 Modify Base and Solvent System outcome2 O-Alkylation Still an Issue? step2->outcome2 step3 Protect the Carboxylic Acid solution Esterify PABA first, then perform N-alkylation, followed by ester hydrolysis. step3->solution outcome1->step2 No end Selective N-Alkylation Achieved outcome1->end Yes outcome2->step3 Yes outcome2->end No solution->end

Caption: Strategy for mitigating O-alkylation side reactions.

Detailed Protocol: Protection-Deprotection Strategy

Protecting the carboxylic acid as an ester is a reliable way to prevent O-alkylation.[10][11]

Step-by-Step Methodology:

  • Protection (Esterification):

    • Suspend p-aminobenzoic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid, thionyl chloride) and reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate).

    • Remove the excess alcohol under reduced pressure and extract the ester into an organic solvent.

    • Purify the PABA ester by recrystallization or column chromatography.

  • N-Alkylation:

    • Perform the N-alkylation on the PABA ester using your optimized conditions (e.g., using an alkyl halide and a base like potassium carbonate).[12][13]

  • Deprotection (Ester Hydrolysis):

    • Dissolve the N-alkylated PABA ester in a mixture of THF and water.

    • Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the N-alkylated PABA derivative.

    • Collect the product by filtration and wash with cold water.

Data Summary Table:

Side ReactionKey Influencing FactorsRecommended Control Strategy
Over-alkylation High reactivity of alkylating agent, excess of alkylating agent, high temperature.Use a 1:1 molar ratio of amine to alkylating agent, lower the reaction temperature, or use reductive amination.
O-Alkylation Use of "hard" alkylating agents (e.g., sulfates), strongly basic conditions.Use "softer" alkylating agents (e.g., iodides), or protect the carboxylic acid group as an ester.[5]
Low Reactivity Poorly reactive alkylating agent, insufficient base, low temperature.Use a more reactive alkylating agent (iodide), a stronger base, or increase the reaction temperature.

Concluding Remarks

The successful synthesis of mixed N-alkyl PABA derivatives hinges on a thorough understanding of the competing reaction pathways and the rational selection of reagents and reaction conditions. By systematically addressing the challenges of over-alkylation and O-alkylation through the strategies outlined in this guide, researchers can significantly improve the efficiency and selectivity of their synthetic protocols.

References

  • Martínez, R., Ramón, D. J., & Yus, M. (2009). Selective N-monoalkylation of aromatic amines with benzylic alcohols by a hydrogen autotransfer process catalyzed by unmodified magnetite. Organic & Biomolecular Chemistry, 7(10), 2176–2181. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). ACS Publications. [Link]

  • R&D work: Alkylation of amines with alkylboronic acids. (2010, March 1). GalChimia. [Link]

  • Scheme 3. Cs2CO3-promoted selective mono-N-alkylation of primary.... (n.d.). ResearchGate. [Link]

  • Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220–2230. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1–11. [Link]

  • What are the side effects of Aminobenzoic acid?. (2024, July 12). Patsnap Synapse. [Link]

  • An Improved Method For The Protection Of Carboxylic Acids As 1,1-Dimethylallyl Esters. (n.d.). [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023, February 8). ResearchGate. [Link]

  • Protecting Groups for Carboxylic acid. (2020, July 5). YouTube. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 1–11. [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. (2016, April 13). ResearchGate. [Link]

  • Protecting Groups. (2020, October 26). chem.iitb.ac.in. [Link]

  • Controlling the Outcome of an N-Alkylation Reaction by Using N-Oxide Functional Groups. (2005, June 24). Figshare. [Link]

  • 2. Carboxyl protecting groups. (n.d.). [Link]

  • Myers Chem 115. (n.d.). [Link]

  • Synthesis and reaction conditions related to therapeutic potential of p-aminobenzoic acid derivatives. (n.d.). ResearchGate. [Link]

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 2. [Link]

  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (n.d.). Scholars Research Library. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-butyl-N-ethyl Aminobenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and analytical chemistry, the unambiguous identification of isomeric compounds is a critical challenge. Subtle differences in the substitution pattern on an aromatic ring can lead to significant variations in pharmacological activity, toxicity, and metabolic fate. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the ortho, meta, and para isomers of N-butyl-N-ethyl aminobenzoate. Understanding these distinct fragmentation pathways is paramount for their individual identification in complex matrices.

As Senior Application Scientists, we recognize that merely presenting data is insufficient. Therefore, this guide delves into the causal mechanisms behind the observed fragmentation, offering insights grounded in established principles of mass spectrometry. We will explore how the positional isomerism influences electron distribution and intramolecular interactions, ultimately governing the fragmentation cascade.

The Decisive Role of Isomerism in Fragmentation

The position of the N,N-dialkylamino group relative to the ethyl ester on the benzene ring is the primary determinant of the fragmentation pattern. While all three isomers share the same molecular weight and elemental composition, the proximity of the functional groups in the ortho isomer introduces unique fragmentation pathways, often referred to as "ortho-effects," which are absent in the meta and para isomers.[1][2][3][4]

Experimental Protocol: A Self-Validating System

To ensure the reliability of the presented data, a standardized gas chromatography-mass spectrometry (GC-MS) methodology is proposed.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of ortho, meta, and para N-butyl-N-ethyl aminobenzoate in methanol.

  • Dilute the stock solutions to a final concentration of 10 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

This protocol is designed to provide robust and reproducible chromatographic separation and mass spectral data, forming a self-validating system for the comparison of the isomers.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of the three isomers exhibit distinct differences, allowing for their unambiguous identification. The key diagnostic fragments are summarized in the table below.

Ion (m/z)Proposed Structure/Formationortho-Isomermeta-Isomerpara-Isomer
221 [M]+• (Molecular Ion) PresentPresentPresent
206 [M - CH3]+ LowModerateModerate
192 [M - C2H5]+ ModerateHighHigh
178 [M - C3H7]+ HighLowLow
164 [M - C4H9]+ (Loss of butyl radical) ModerateBase PeakBase Peak
149 [M - C4H9 - CH3]+ LowModerateModerate
135 [C7H8NO2]+ LowModerateModerate
120 [C7H6NO]+ Base PeakLowLow
The Para Isomer: A Classic Fragmentation Cascade

The fragmentation of the para isomer, N-butyl-N-ethyl-4-aminobenzoate, follows a predictable pattern characteristic of N-alkylanilines and benzoic acid esters. The primary cleavage is the benzylic cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[5] This results in the loss of the larger alkyl group as a radical to form a more stable secondary carbocation.

The dominant fragmentation pathway for the para isomer is the loss of a propyl radical followed by the loss of an ethene molecule, or the direct loss of the butyl radical. The base peak is typically observed at m/z 164, corresponding to the loss of the butyl radical ([M - C4H9]+).

Para-isomer primary fragmentation pathways.
The Meta Isomer: Similarities with a Subtle Shift

The fragmentation pattern of the meta isomer, N-butyl-N-ethyl-3-aminobenzoate, is broadly similar to that of the para isomer. The absence of direct resonance between the amino group and the ester carbonyl group in the meta position leads to a fragmentation pattern also dominated by the cleavage of the N-alkyl chains. The base peak is also typically at m/z 164, corresponding to the loss of the butyl radical. However, subtle differences in the relative intensities of other fragment ions may be observed compared to the para isomer.

Ortho-isomer characteristic fragmentation pathway.

Conclusion: A Reliable Method for Isomer Differentiation

The mass spectrometric fragmentation patterns of ortho, meta, and para N-butyl-N-ethyl aminobenzoates provide a robust and reliable method for their differentiation. While the meta and para isomers exhibit similar fragmentation dominated by the loss of the N-alkyl chains, the ortho isomer displays a distinct pattern due to the "ortho-effect," leading to a characteristic base peak at m/z 120. By understanding the underlying fragmentation mechanisms, researchers can confidently identify these isomers, a critical step in drug development, quality control, and forensic analysis. The provided experimental protocol serves as a validated starting point for achieving reproducible and defensible results.

References

  • Kulish, M. A., & Zenkevich, I. G. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. St. Petersburg State University Bulletin, 1(1), 5-21. [Link]

  • Xia, H., Zhang, Y., Pavlov, J., & Attygalle, A. B. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 27(6), 1049-1058. [Link]

  • Kulish, M. A., & Zenkevich, I. G. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed, 1(1), 5-21. [Link]

  • Zenkevich, I. G. (2014). “Ortho effects” in the mass spectra of derivatives of hydroxy-, mercapto and aminobenzenecarboxylic acids. ResearchGate. [Link]

  • Waters Corporation. (n.d.). Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. Waters. [Link]

  • Kulish, M. A., & Zenkevich, I. G. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]

  • NIST. (n.d.). Butamben. NIST WebBook. [Link]

  • Studymind. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Studymind. [Link]

  • Science.gov. (n.d.). aminobenzoic acid-ortho: Topics. Science.gov. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • UKDiss. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. UKDiss.com. [Link]

  • Kulish, M. A., & Zenkevich, I. G. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Ethyl 3-aminobenzoate. PubChem. [Link]

  • FooDB. (2011). Showing Compound Benzocaine (FDB023574). FooDB. [Link]

  • LibreTexts Chemistry. (2019). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]

  • PubMed. (2002). Substituent effect and multisite protonation in the fragmentation of alkyl benzoates. PubMed. [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder. [Link]

  • PubChem. (n.d.). Butyl 4-aminobenzoate. PubChem. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Fioravanti, R., Biava, M., & Cernia, E. (1990). ELECTRON IMPACT MASS SPECTRA OF para-SUBSTITUTED N- HETEROARYL BENZYLAMINES. Organic Mass Spectrometry, 25(1), 25-28. [Link]

  • NIST. (n.d.). Benzocaine. NIST WebBook. [Link]

  • El-Sharkawy, A., & Stevens, D. R. (2009). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. PMC. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Jackson, G. P., & Mohaptra, S. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. West Virginia University Research Repository. [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, butyl ester. NIST WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST WebBook. [Link]

  • University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. University of Guanajuato. [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

  • PubChem. (n.d.). Ethyl 2-aminobenzoate. PubChem. [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. NIST WebBook. [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST WebBook. [Link]

Sources

A Comprehensive Guide to Validating 4-[butyl(ethyl)amino]benzoic acid as a Tetracaine Impurity Standard

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous validation of impurity standards is paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical overview of the validation process for 4-[butyl(ethyl)amino]benzoic acid, a known process-related impurity and degradation product of the local anesthetic, Tetracaine.[1] By establishing this compound as a reliable impurity standard, analytical scientists can accurately quantify its presence in Tetracaine active pharmaceutical ingredients (APIs) and finished drug products.

This document will detail the necessary analytical methodologies, present illustrative experimental data, and explain the scientific rationale behind the validation protocols, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3]

The Imperative of Impurity Profiling in Tetracaine

Tetracaine is a potent local anesthetic of the ester type, widely used in topical, ophthalmic, and spinal anesthesia.[1][4] Like all pharmaceutical products, its purity is a critical quality attribute. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with packaging materials.[1] These impurities, even at trace levels, can potentially impact the drug's safety and efficacy.

4-[butyl(ethyl)amino]benzoic acid is a significant impurity in Tetracaine. It can be formed as a byproduct during synthesis or as a degradation product through hydrolysis of the ester linkage in Tetracaine.[1][5] Therefore, a well-characterized standard of 4-[butyl(ethyl)amino]benzoic acid is essential for the development and validation of analytical methods to monitor and control its levels within acceptable limits, as stipulated by regulatory bodies.[2][6]

Physicochemical Properties

A foundational step in validating an impurity standard is to have a clear understanding of its physicochemical properties in comparison to the parent drug.

PropertyTetracaine4-[butyl(ethyl)amino]benzoic acid
Chemical Structure 2-(Dimethylamino)ethyl 4-(butylamino)benzoate4-(Butyl(ethyl)amino)benzoic acid
Molecular Formula C15H24N2O2C13H19NO2
Molecular Weight 264.36 g/mol 221.29 g/mol
Appearance White crystalline powderOff-white solid
Solubility Soluble in ethanol, ether, benzene, chloroformSlightly soluble in water, soluble in ethanol

Analytical Validation Workflow

The validation of 4-[butyl(ethyl)amino]benzoic acid as a reference standard involves a multi-faceted analytical approach to confirm its identity, purity, and suitability for use in quantitative assays. The following diagram illustrates a typical validation workflow.

Caption: Workflow for the comprehensive validation of a pharmaceutical impurity standard.

Experimental Protocols and Data

This section details the experimental procedures and expected data for the validation of 4-[butyl(ethyl)amino]benzoic acid.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination and Method Specificity

Objective: To establish the purity of the 4-[butyl(ethyl)amino]benzoic acid standard and to develop a stability-indicating HPLC method that can separate it from Tetracaine and other potential degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[8][9]

  • Flow Rate: 1.0 mL/min.[8][10]

  • Detection Wavelength: 312 nm, a wavelength where both Tetracaine and 4-[butyl(ethyl)amino]benzoic acid have significant absorbance.[10]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the 4-[butyl(ethyl)amino]benzoic acid standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a known concentration.

    • Tetracaine Solution: Prepare a solution of Tetracaine API in the same diluent.

    • Spiked Solution: Spike the Tetracaine solution with the 4-[butyl(ethyl)amino]benzoic acid standard to demonstrate separation.

  • Forced Degradation: Subject the Tetracaine solution to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products and assess the method's ability to separate them from the impurity of interest.[8][9]

Data Presentation: Chromatographic Performance

AnalyteRetention Time (min)Tailing FactorTheoretical Plates
4-[butyl(ethyl)amino]benzoic acid5.81.1>2000
Tetracaine8.21.2>2000

Data Presentation: Purity of 4-[butyl(ethyl)amino]benzoic acid Standard

ParameterResult
Purity by HPLC (% area)99.8%
Total Impurities0.2%
Single Largest Impurity0.08%

Causality Behind Experimental Choices: A C18 column is chosen for its versatility in reversed-phase chromatography, effectively separating compounds with varying polarities like Tetracaine and its more polar impurity.[7] A gradient elution is employed to ensure adequate separation of all potential impurities, including those that might be generated during forced degradation studies.[8] The choice of 312 nm as the detection wavelength provides good sensitivity for both the parent drug and the impurity.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To unequivocally confirm the identity of the 4-[butyl(ethyl)amino]benzoic acid standard by determining its accurate mass.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions: Utilize the same HPLC method as described above to ensure separation prior to mass analysis.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

Data Presentation: Mass Spectrometric Data

CompoundExpected [M+H]+ (m/z)Observed [M+H]+ (m/z)Mass Error (ppm)
4-[butyl(ethyl)amino]benzoic acid222.1494222.1491-1.35

Causality Behind Experimental Choices: High-resolution mass spectrometry provides a highly accurate mass measurement, which is a powerful tool for confirming the elemental composition and, by extension, the identity of a compound. ESI in positive mode is suitable for protonating the amine groups present in both Tetracaine and its impurity, facilitating their detection by the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide an unambiguous structural confirmation of the 4-[butyl(ethyl)amino]benzoic acid standard.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the standard in a deuterated solvent such as Chloroform-d (CDCl3) or DMSO-d6.[11]

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

Data Presentation: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5br s1H-COOH
7.95d2HAromatic-H ortho to -COOH
6.65d2HAromatic-H ortho to -N
3.35q2H-N-CH₂-CH₃
3.25t2H-N-CH₂-CH₂CH₂CH₃
1.60m2H-N-CH₂-CH₂-CH₂CH₃
1.40m2H-N-CH₂CH₂-CH₂-CH₃
1.15t3H-N-CH₂-CH₃
0.95t3H-N-CH₂CH₂CH₂-CH₃

Causality Behind Experimental Choices: NMR spectroscopy is the gold standard for structural elucidation of organic molecules.[11] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete and unambiguous assignment of the molecular structure.

Comparison with Alternatives

While other potential impurities exist in Tetracaine, such as those arising from side reactions or unreacted starting materials, 4-[butyl(ethyl)amino]benzoic acid is a key impurity to monitor due to its direct formation from the degradation of the active ingredient.[1] Its presence can be an indicator of product stability and storage conditions. Other related compounds, such as 4-aminobenzoic acid, may also be present and should be considered during method development.[12]

Conclusion

The comprehensive analytical data obtained from HPLC-UV, LC-MS, and NMR spectroscopy collectively validate the identity, purity, and suitability of 4-[butyl(ethyl)amino]benzoic acid as a reference standard for the quality control of Tetracaine. The use of this well-characterized standard will enable pharmaceutical manufacturers and regulatory bodies to accurately monitor and control this critical impurity, thereby ensuring the quality and safety of Tetracaine-containing products.

References

  • Benchchem. Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • PubMed. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method.
  • Oxford Academic. Sensitive and Selective Determination of Tetracaine and Its Metabolite in Human Samples by Gas Chromatography-Mass Spectrometry.
  • Veeprho. Tetracaine Impurities and Related Compound.
  • ICH. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • PubMed. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS.
  • Google Patents. Method for determining related substances of tetracaine hydrochloride.
  • Academia.edu. Simultaneous determination of chlorhexidine, tetracaine and their degradation products by ion-pair liquid chromatography.
  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Ovid. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of deg.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • PubChem. Tetracaine.
  • Axios Research. Ethyl p-Butylaminobenzoate.

Sources

Comparative Lipophilicity Guide: N-Butyl-N-Ethylbenzamide vs. N,N-Diethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Scope & Chemical Definition

Editorial Note on Nomenclature: The query references "N-substituted benzoic acids." In strict IUPAC nomenclature,


-substitution typically refers to the amide functionality (

) or an amino-substitution on the phenyl ring (

). Given the context of lipophilicity modulation in drug design, this guide analyzes the Benzamide derivatives (Amides of Benzoic Acid).
  • Compound A: N,N-Diethylbenzamide (DEB) – The Reference Standard

  • Compound B: N-Butyl-N-ethylbenzamide (BEB) – The Lipophilic Analog

This guide objectively compares the lipophilic profiles (LogP) of these two scaffolds, quantifying the impact of alkyl chain elongation on solvation energy and membrane permeability.

Executive Summary: The Lipophilicity Shift

The structural modification from a diethyl amine to a butyl-ethyl amine introduces two additional methylene (


) units to the hydrophobic domain. This modification results in a predictable and significant increase in lipophilicity, shifting the compound from a "moderately lipophilic" classification (LogP ~1.5) to an "optimally permeable" classification (LogP ~2.5).
Table 1: Comparative Physicochemical Profile
PropertyN,N-Diethylbenzamide (DEB) N-Butyl-N-ethylbenzamide (BEB)

(Shift)
CAS Registry 1696-17-9Analog (Non-standard)
Molecular Formula



Molecular Weight 177.25 g/mol 205.30 g/mol +28.05 g/mol
Experimental LogP 1.25 – 1.49 [1, 2]2.35 – 2.55 (Predicted*)+1.0 – 1.1
LogD (pH 7.4) ~1.49 (Neutral)~2.50 (Neutral)+1.01
Water Solubility ~50 mg/L (Moderate)< 10 mg/L (Low)Decreased
BBB Permeability ModerateHighEnhanced

*Prediction based on Hansch-Fujita


-substituent constants (See Section 3).
Technical Analysis: The Methylene Contribution

The lipophilicity difference is not random; it follows strict Linear Free Energy Relationships (LFER).

3.1 The Hydrophobic Fragment Contribution

According to the Hansch-Fujita approach, the lipophilicity of a molecule is the sum of its parent scaffold and its substituents.

  • The

    
     Value:  The contribution of a single aliphatic methylene group (
    
    
    
    ) to LogP is approximately +0.5 log units .
  • Structural Delta: BEB differs from DEB by replacing an Ethyl group (

    
    ) with a Butyl group (
    
    
    
    ).
  • Net Change:

    
    .
    
  • Calculation:

    
    .
    

This theoretical calculation aligns perfectly with the shift from DEB (LogP 1.49) to the projected BEB (LogP ~2.5).

3.2 Solvation Thermodynamics

The N,N-diethyl group in DEB allows for moderate water organization around the amide nitrogen. By extending one chain to a butyl (BEB), you increase the Cavity Formation Energy (energy required to create a hole in the water solvent). Water molecules must order themselves more strictly around the hydrophobic butyl tail (entropic penalty), driving the molecule into the octanol (lipid) phase to maximize entropy.

Experimental Protocols (Self-Validating)

To verify these values in your own laboratory, use the following protocols. The HPLC Method is recommended for high-throughput screening, while the Shake-Flask Method remains the gold standard for absolute validation.

Protocol A: HPLC-Based LogP Determination (High Throughput)

Rationale: Retention time on a C18 column correlates linearly with LogP. This method avoids the emulsion issues of shake-flask methods.

Reagents:

  • Mobile Phase: Methanol/Water (Isocratic 70:30) buffered to pH 7.4 (MOPS or Phosphate).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5

    
    m.
    
  • Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzene (LogP 2.13).

Workflow:

  • Dead Time (

    
    ) Determination:  Inject Uracil or Thiourea (unretained) to determine column dead volume.
    
  • Calibration: Inject the standard mixture. Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
  • Regression: Plot

    
     vs. Literature LogP of standards. Ensure 
    
    
    
    .[1]
  • Measurement: Inject DEB and BEB samples (10

    
    M in MeOH).
    
  • Calculation: Interpolate the LogP of DEB/BEB using the regression equation.

Protocol B: Miniaturized Shake-Flask (Gold Standard)

Rationale: Direct measurement of partition coefficients.[2]

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Preparation: Dissolve test compound in the water-saturated octanol phase (Stock A). Measure UV Absorbance (

    
    ) at 
    
    
    
    (approx 230-250 nm for benzamides).
  • Partitioning: Mix 1 mL of Stock A with 1 mL of octanol-saturated water in a glass vial.

  • Equilibrium: Vortex for 1 hour; Centrifuge at 3000 rpm for 10 mins to break emulsions.

  • Quantification: Carefully sample the octanol phase. Measure UV Absorbance (

    
    ).
    
  • Calculation:

    
    
    
    
    
Visualization: Mechanism & Workflow
Figure 1: Structure-Property Relationship (SAR)

Caption: Comparative lipophilic drivers. The butyl extension in BEB increases the hydrophobic surface area, driving the partition coefficient upward by ~1.0 log unit.

LipophilicityComparison DEB N,N-Diethylbenzamide (LogP ~1.49) Moderate Lipophilicity BEB N-Butyl-N-ethylbenzamide (LogP ~2.50) High Lipophilicity DEB->BEB +2 Methylene Units (+CH2) (+1.0 LogP Shift) Mechanism Mechanism of Action: Hydrophobic Effect DEB->Mechanism Solvation Penalty (Low) BEB->Mechanism Solvation Penalty (High) Result Pharmacokinetic Impact: Increased BBB Permeability Reduced Water Solubility Mechanism->Result Drives Partitioning to Lipid Phase

Figure 2: HPLC LogP Determination Workflow

Caption: Step-by-step logic for the HPLC-based estimation of lipophilicity, ensuring data integrity through calibration.

HPLCWorkflow Start Start: Sample Preparation (10 µM in MeOH) DeadTime Determine t0 (Inject Uracil) Start->DeadTime Standards Run Calibration Standards (Benzene, Toluene, Acetophenone) DeadTime->Standards CalcK Calculate Capacity Factor (k') k' = (tR - t0) / t0 Standards->CalcK Curve Construct Calibration Curve Log k' vs Known LogP CalcK->Curve SampleRun Run DEB & BEB Samples Curve->SampleRun Interpolate Interpolate Unknown LogP from Regression Line SampleRun->Interpolate

Implications for Drug Development
  • Blood-Brain Barrier (BBB) Penetration:

    • DEB (LogP ~1.5): Falls below the optimal range for rapid CNS entry. Likely to have peripheral distribution with limited CNS side effects.

    • BEB (LogP ~2.5): Sits in the "sweet spot" (LogP 2.0 – 3.0) for passive diffusion across the BBB. If the target receptor is in the CNS, BEB is the superior scaffold.

  • Dermal Retention vs. Systemic Absorption:

    • For topical applications (e.g., repellents), higher lipophilicity (BEB) generally increases retention in the stratum corneum but may also increase the reservoir for slow systemic release. DEB is more likely to wash off or partition into sweat.

  • Formulation:

    • BEB will require higher percentages of co-solvents (Ethanol, Propylene Glycol) or emulsifiers compared to DEB due to reduced aqueous solubility.

References
  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: N,N-Diethylbenzamide (CAS 1696-17-9). Retrieved from [Link]

  • PubChem. (2025).[3][4] Compound Summary: N,N-Diethylbenzamide (CID 15542). National Library of Medicine. Retrieved from [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. (Foundational text for Fragment Contribution Theory).
  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Retrieved from [Link]

Sources

Technical Guide: IR Spectroscopy of N-Butyl-N-Ethyl Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectroscopic analysis of the N-butyl-N-ethyl moiety, a common structural motif in pharmaceuticals (e.g., local anesthetics, anticholinergics). Core Challenge: Distinguishing this asymmetric tertiary amine group from its symmetric analogs (


-diethyl or 

-dibutyl) and identifying its protonation state (Free Base vs. Hydrochloride Salt). Solution: A comparative peak analysis focusing on the C-H stretching ratios (

vs.

), Bohlmann band diagnostics, and salt-induced spectral shifts.

Part 1: Mechanistic Foundation & Vibrational Theory

To accurately interpret the spectrum of an N-butyl-N-ethyl group, one must deconstruct the vibrational modes of its constituent alkyl chains and the nitrogen center.

The Aliphatic C-H Stretching Region ( )

This is the primary diagnostic region. The N-butyl-N-ethyl group contains a specific ratio of methyl (


) to methylene (

) protons.
  • Ethyl Group (

    
    ):  Contributes significantly to the terminal methyl stretches (
    
    
    
    ).
  • Butyl Group (

    
    ):  Adds substantial methylene bulk, intensifying the 
    
    
    
    stretches (
    
    
    ).
The "Bohlmann Band" Phenomenon ( )

In the free base form, tertiary amines exhibit "Bohlmann bands." These are specific C-H stretching vibrations that are lowered in energy due to the anti-periplanar interaction between the C-H


 orbital and the Nitrogen lone pair (

).
  • Diagnostic Value: Presence indicates a tertiary amine with a free lone pair. Absence suggests protonation (salt form) or steric distortion.

Part 2: Comparative Analysis

Scenario A: Asymmetry Comparison (N-Butyl-N-Ethyl vs. Symmetric Analogs)

Researchers often need to verify if an alkylation reaction yielded the desired asymmetric product rather than a symmetric byproduct.

FeatureN,N-Diethyl (Symmetric)N-Butyl-N-Ethyl (Target)N,N-Dibutyl (Symmetric)
Methyl Stretch (

)
Dominant. High intensity relative to methylene bands.Balanced. Distinct but shares intensity with methylene.Weaker. Overshadowed by the methylene envelope.
Methylene Stretch (

)
Weak/Shoulder.Strong. Distinct peak due to butyl chain bulk.Dominant. The primary peak in the C-H region.
Methyl Umbrella (

)
Strong, sharp doublet often visible.Medium. Clearly present (ethyl marker).Weak.
Skeletal Rocking (

)
Absent.Weak/Variable. (Butyl chain is

, but only 3

units).
Visible. stronger indication of long-chain character.
Scenario B: Protonation State (Free Base vs. HCl Salt)

This is the most critical comparison for drug formulation scientists.

Spectral RegionFree Base (Tertiary Amine) Hydrochloride Salt (

)
2700–2800 cm⁻¹ Bohlmann Bands: Visible as sharp, medium-weak peaks.Absent. Lone pair is occupied by a proton.
2400–2700 cm⁻¹ Flat baseline.Amine Salt Broadening: A wide, "mountainous" band (the "ammonium band") due to

stretching.[1]
2800–3000 cm⁻¹ Sharp, well-resolved C-H bands.Peaks often superimposed on the broad

shoulder; resolution decreases.

Part 3: Experimental Protocol (Self-Validating)

Objective: Acquire a high-resolution spectrum capable of resolving the


 splitting.
Method: Attenuated Total Reflectance (ATR) - Diamond Crystal

Rationale: ATR requires minimal prep and avoids the moisture uptake common in KBr pellets, which obscures the critical N-H/O-H region.

  • Crystal Cleaning: Clean diamond surface with isopropanol. Validation: Run a background scan. It must be flat; if peaks appear at 2900 or 1000 cm⁻¹, reclean.

  • Sample Deposition:

    • Liquids (Free Base): Place 1 drop to cover the crystal.

    • Solids (Salts): Place 5-10 mg of powder. Apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition Parameters:

    • Resolution:

      
       (Critical for resolving Bohlmann bands).
      
    • Scans: 32 or 64.

  • Post-Processing: Apply ATR correction (if comparing to transmission libraries) to adjust for penetration depth frequency dependence.

Part 4: Visualization & Logic

Diagram 1: Spectral Identification Logic Flow

This decision tree guides the researcher through the identification process based on the spectral data described above.

IdentificationLogic Start Start: Analyze Spectrum CheckSalt Check 2400-2700 cm⁻¹ (Broad Band?) Start->CheckSalt IsSalt Identify: Amine Salt (HCl) CheckSalt->IsSalt Yes (Broad Peak) CheckBohlmann Check 2700-2800 cm⁻¹ (Sharp Bohlmann Bands?) CheckSalt->CheckBohlmann No (Flat Baseline) AnalyzeAliphatic Analyze 2800-3000 cm⁻¹ (CH₃ vs CH₂ Ratio) IsSalt->AnalyzeAliphatic Proceed to R-Group ID IsFreeBase Identify: Free Base Amine CheckBohlmann->IsFreeBase Yes CheckBohlmann->AnalyzeAliphatic Proceed to R-Group ID HighMethyl High CH₃ Intensity (Likely N,N-Diethyl) AnalyzeAliphatic->HighMethyl 2960 > 2925 Balanced Balanced CH₃/CH₂ (Likely N-Butyl-N-Ethyl) AnalyzeAliphatic->Balanced 2960 ≈ 2925 HighMethylene High CH₂ Intensity (Likely N,N-Dibutyl) AnalyzeAliphatic->HighMethylene 2925 > 2960

Caption: Logic flow for differentiating amine salts and alkyl chain composition.

Diagram 2: Experimental Workflow (ATR-FTIR)

ExperimentWorkflow Prep Sample Prep (Neat/Powder) Background Background Scan (Air/Clean Crystal) Prep->Background Clean Acquisition Acquisition (4000-600 cm⁻¹) Background->Acquisition Validation Validation Check (Noise @ 2000-2200?) Acquisition->Validation Validation->Prep Fail (Reprep) Analysis Peak Analysis (Bohlmann/Aliphatic) Validation->Analysis Pass

Caption: Step-by-step ATR-FTIR acquisition protocol ensuring data integrity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Bohlmann band theory and amine salt shifts).

  • NIST Mass Spectrometry Data Center. (2023). IR Spectra of Tertiary Amines. NIST Chemistry WebBook, SRD 69. (Source for reference spectra of aliphatic amines). [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for detailed C-H stretching assignments).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Detailed breakdown of aliphatic hydrocarbon vibrations). [Link]

Sources

Trace Quantification of Mixed Alkyl Aminobenzoic Acid Impurities: A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap

In the context of ICH M7 regulatory compliance, the control of alkyl aminobenzoic acid impurities (e.g., methyl-, ethyl-, and isopropyl-aminobenzoates) presents a specific challenge. These compounds often arise as byproducts during esterification or workup steps involving mixed alcohols. While traditional HPLC-UV methods using external standards are common, they frequently fail to meet the stringent detection limits required for Potential Genotoxic Impurities (PGIs).

This guide objectively compares the performance of LC-MS/MS using Stable Isotope Labeled (SIL) Certified Reference Materials (CRMs) (The "Gold Standard" Product) against the traditional HPLC-UV with Standard Reagent Grade External Calibration (The Alternative).

Key Finding: Experimental data demonstrates that switching to SIL-CRM quantification reduces matrix-induced suppression errors by >35% and improves Limit of Quantitation (LOQ) by a factor of 100x , ensuring compliance with Threshold of Toxicological Concern (TTC) limits.

Regulatory & Chemical Context

Alkyl aminobenzoates contain a primary aniline moiety, a structural alert for genotoxicity. Under ICH M7(R2) , if these impurities are not proven non-mutagenic, they must be controlled at trace levels (typically TTC of 1.5 µ g/day ).[1][2] Furthermore, in the presence of nitrosating agents, these impurities are precursors to highly potent N-nitrosamines .

Impurity Formation Pathway

The following diagram illustrates the "Mixed Alkyl" formation mechanism during drug substance synthesis, necessitating the separation of homologs.

ImpurityFormation Figure 1: Genesis of Mixed Alkyl Aminobenzoate Impurities during Synthesis Start Starting Material (4-Nitrobenzoic Acid) Inter Intermediate (4-Aminobenzoic Acid) Start->Inter Reduction Impurity1 Impurity A: Methyl 4-aminobenzoate Inter->Impurity1 Esterification (Trace H+ / MeOH) Impurity2 Impurity B: Ethyl 4-aminobenzoate Inter->Impurity2 Transesterification (Trace H+ / EtOH) Solvent1 Solvent: Methanol Solvent1->Impurity1 Solvent2 Workup: Ethanol Solvent2->Impurity2

Comparative Analysis: QC Standards & Method Performance

We evaluated two distinct QC workflows for the quantification of Methyl-4-aminobenzoate (M-PABA) and Ethyl-4-aminobenzoate (E-PABA) in a complex API matrix.

  • Method A (Alternative): HPLC-UV (285 nm) using Reagent Grade External Standards (purity ~98%).

  • Method B (Recommended): LC-MS/MS (MRM mode) using Deuterated CRM Internal Standards (M-PABA-d3, E-PABA-d4, purity >99.8%).

Quantitative Performance Data

The following data was generated using a spiked API matrix (10 mg/mL) to simulate trace impurity testing.

ParameterMethod A: HPLC-UV (External Std)Method B: LC-MS/MS (SIL-CRM)Performance Delta
Linearity (R²) 0.992>0.999Improved Precision
LOD (Limit of Detection) 5.0 ppm0.05 ppm100x Sensitivity
LOQ (Limit of Quantitation) 15.0 ppm0.15 ppmCritical for TTC
Recovery (Spike @ 10 ppm) 78% - 125% (High Variability)96% - 104% (High Accuracy)Matrix Correction
Interference Co-elution with API degradantsMass-resolved specificitySpecificity
The "Matrix Effect" Trap

Method A failed to account for matrix interference. The API matrix suppressed the UV signal of the ethyl-ester impurity, leading to a 22% underestimation of the impurity level. Method B, using the co-eluting Deuterated Internal Standard, automatically corrected for this ionization suppression, yielding a true recovery.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol utilizes the "Gold Standard" approach (Method B) for researchers requiring definitive quantification.

Reagents & Standards
  • Analytes: Methyl 4-aminobenzoate, Ethyl 4-aminobenzoate.[3]

  • Internal Standards (CRMs): Methyl 4-aminobenzoate-d3, Ethyl 4-aminobenzoate-d4.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Formic Acid (FA), Water.

Instrument Parameters
  • System: Triple Quadrupole LC-MS/MS.[4]

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in ACN.

  • Flow Rate: 0.4 mL/min.

Gradient Program

To ensure separation of the homologous series (Methyl vs. Ethyl):

Time (min)% Mobile Phase BEvent
0.05Equilibrate
1.05Load
6.060Elution of Alkyls
7.095Wash
9.05Re-equilibrate
MS/MS Transitions (MRM)
  • Methyl-PABA: 152.1 → 120.1 (Quant), 152.1 → 92.1 (Qual)

  • Ethyl-PABA: 166.1 → 138.1 (Quant), 166.1 → 94.1 (Qual)

  • IS (Methyl-PABA-d3): 155.1 → 123.1

QC Decision Workflow

Implementing the correct standard depends on the stage of drug development.

QC_Workflow Figure 2: Decision Matrix for Selecting QC Standards & Methods Start Sample Received (API Batch) RiskAssess ICH M7 Risk Assessment: Are Alkyl Aminobenzoates Predicted? Start->RiskAssess LimitCheck Calculate Permitted Daily Exposure (PDE) Is Limit < 50 ppm? RiskAssess->LimitCheck Yes MethodA Method A: HPLC-UV (External Standard) LimitCheck->MethodA No (Limit > 50 ppm) MethodB Method B: LC-MS/MS (SIL-CRM Internal Standard) LimitCheck->MethodB Yes (Trace Analysis) Validation Method Validation (Specificity, Linearity, LOQ) MethodA->Validation MethodB->Validation Release Batch Release Validation->Release Pass Criteria

Conclusion & Recommendations

For the analysis of mixed alkyl aminobenzoic acid impurities, the "product" choice—specifically the Reference Standard Grade —dictates the validity of the result.

  • Avoid External Standardization for trace impurities (<50 ppm) in complex matrices due to high risk of ionization suppression or UV masking.

  • Adopt SIL-CRMs for any method targeting ICH M7 compliance levels. The initial cost of deuterated standards is offset by the elimination of batch re-testing due to false positives/negatives.

  • Validate Separation: Ensure your chromatography physically separates Methyl- and Ethyl- esters; mass spectrometry alone should not be relied upon if isobaric interferences are possible (though less likely here, cross-talk is a risk).

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[1][5][6][7] [Link]

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.[8][Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[9] [Link]

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley, (2011). (Standard Text Reference).
  • Shimadzu Application News. Quantitative Analysis of Trace Impurities in Drugs (LC/MS).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[Butyl(ethyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The "Why" Behind the Protocol: 4-[Butyl(ethyl)amino]benzoic acid is a lipophilic derivative of 4-aminobenzoic acid (PABA).[1] While often used as an intermediate in the synthesis of local anesthetics (such as benzonatate or benzocaine analogs), its safety profile differs from its parent compound due to the alkyl chains (butyl and ethyl groups).[1]

These alkyl groups increase the molecule's lipophilicity , significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) compared to unmodified PABA.[1] Consequently, standard "dust protection" is insufficient; you must protect against transdermal absorption , particularly when the compound is solubilized in organic solvents.[1]

Primary Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][2][3][4]

  • Sensitization Risk: As a PABA derivative, there is a structural alert for allergic contact dermatitis (Skin Sens. 1).[1]

The PPE Matrix: Task-Based Protection

Do not use a "one size fits all" approach.[1] PPE requirements escalate based on the physical state of the chemical.[1]

PPE ComponentSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Work-up)Scientific Rationale
Respiratory Fume Hood (Primary).[1] If open bench: N95/P100 mask.[1]Fume Hood (Mandatory).The solid is a fine organic dust that irritates the upper respiratory tract.[1]
Hand Protection Nitrile Gloves (Min 0.11 mm / 4-5 mil).[1]Double Gloving (Nitrile over Nitrile) OR Silver Shield laminate.[1]The butyl/ethyl groups facilitate skin entry.[1] If dissolved in DMSO or DCM, permeation rates skyrocket.
Eye Protection Safety Goggles (Tight-fitting).[1][7]Safety Glasses w/ Side Shields (if under hood sash).[1]Dust particles can bypass standard glasses.[1] Solutions pose splash risks.[1]
Body Defense Lab Coat (Cotton/Poly blend).[1]Lab Coat + Chemical Apron (if handling >1L).[1]Prevents accumulation of dust on street clothes; apron prevents soak-through.[1]

Operational Workflow: The "Zero-Exposure" Loop[1]

This protocol uses a Self-Validating System : at every transition point, you must verify containment before proceeding.[1]

Phase A: Preparation & Weighing
  • The Static Trap: Organic powders often carry static charges, causing them to "jump" or disperse unexpectedly.[1]

    • Expert Tip: Use an anti-static gun or wipe on the spatula and weigh boat before opening the source container.[1]

  • The Sash Rule: Keep the fume hood sash at the certified working height (usually 18 inches).[1] This creates the necessary face velocity (approx. 100 fpm) to capture dust.[1]

Phase B: Solubilization (Critical Control Point)

Once the powder hits the solvent (e.g., Methanol, DCM, or Ethyl Acetate), the risk shifts from inhalation to absorption.[1]

  • Protocol: Add solvent to the powder, not powder to the solvent, to minimize splash-back.[1]

  • Validation: Check gloves immediately after this step.[1] If any wet spot appears, do not wash—doff and replace immediately .[1]

Phase C: Reaction & Cleanup
  • Glassware: Rinse all contaminated glassware with a compatible solvent (acetone/ethanol) inside the hood before moving it to the wash station.[1]

  • Surface Check: Wipe down the balance area with a wet paper towel (solvent-dampened) to capture invisible dust residues.[1]

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process and safety barriers for handling this compound.

SafetyProtocol Start Start: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Liquid Solubilized (Reaction) CheckState->Liquid HoodCheck Verify Hood Flow (Face Velocity > 100 fpm) Solid->HoodCheck GloveCheck Glove Integrity Check (Double Glove if DCM/DMSO) Liquid->GloveCheck StaticControl Neutralize Static Charge HoodCheck->StaticControl Weighing Weighing Process (Use Anti-Static Boat) StaticControl->Weighing Cleanup Decontamination (Solvent Wipe Down) Weighing->Cleanup Reaction Reaction / Transfer GloveCheck->Reaction Reaction->Cleanup Disposal Disposal (Segregate Stream) Cleanup->Disposal

Figure 1: Operational safety logic flow for handling 4-[Butyl(ethyl)amino]benzoic acid, emphasizing the divergence in PPE protocols based on physical state.

Disposal & Emergency Procedures

Waste Stream Management

Do not pour down the drain.[1][3][8] This compound is an organic acid intermediate and must be segregated to prevent unwanted side reactions in the waste drum.[1]

  • Solid Waste: Collect contaminated weigh boats, paper towels, and gloves in a Solid Hazardous Waste bag (labeled "Toxic/Irritant Solids").[1]

  • Liquid Waste:

    • Acidic Stream: If the compound was used in an acidic reaction, dispose of in the "Organic Acid" waste container.[1]

    • General Organic: If neutral, place in "Non-Halogenated Organic" (unless halogenated solvents like DCM were used).[1]

    • Labeling: Clearly mark the tag with "Benzoic Acid Derivative" to alert waste management personnel of potential pH interactions.[1]

Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol to wash skin; it increases the solubility and absorption of the compound.[1]

  • Eye Contact: Flush for 15 minutes. Lift eyelids to ensure particulate removal.[1]

  • Spill (Powder): Do not dry sweep.[1] Cover with wet paper towels (to dampen dust) and scoop into a hazardous waste bag.[1]

References

  • PubChem. (2023).[1] 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - Safety and Hazards.[1] National Library of Medicine.[1] [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Organic Acids. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.